3-(Bis(benzyloxy)phosphoryl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bis(phenylmethoxy)phosphorylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O5P/c18-17(19)11-12-23(20,21-13-15-7-3-1-4-8-15)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXCHGBVSQCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CCC(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673140 | |
| Record name | 3-[Bis(benzyloxy)phosphoryl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805243-04-3 | |
| Record name | 3-[Bis(benzyloxy)phosphoryl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
This guide provides a comprehensive overview of the synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a valuable intermediate in the development of phosphonate-containing bioactive molecules and materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a deep dive into a robust synthetic strategy, the rationale behind the chosen methodology, a detailed experimental protocol, and methods for characterization.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a protected phosphonate moiety and a carboxylic acid. The benzyl protecting groups on the phosphonate allow for a variety of chemical transformations at the carboxylic acid terminus without interference from the acidic phosphonic acid. These benzyl groups can be readily removed under mild hydrogenolysis conditions at a later synthetic stage to unmask the phosphonic acid.[1] This strategic design makes it a versatile building block in medicinal chemistry for the synthesis of enzyme inhibitors, haptens for immunological studies, and pro-drugs.
The core of this synthesis revolves around the formation of a stable carbon-phosphorus (C-P) bond. Two primary retrosynthetic disconnections are generally considered for this class of compounds: the Michaelis-Arbuzov reaction and the Michael addition.
-
Michaelis-Arbuzov Approach: This involves the reaction of a trialkyl phosphite with a 3-halopropanoic acid derivative. While a classic C-P bond-forming reaction, it often requires elevated temperatures and can be complicated by side reactions, particularly when a free carboxylic acid is present.[2]
-
Michael Addition Approach: This strategy entails the conjugate addition of a dialkyl phosphite to an α,β-unsaturated carbonyl compound, such as acrylic acid.[3] This method is often favored for its milder reaction conditions and high atom economy.
This guide will focus on the Michael addition of dibenzyl phosphite to acrylic acid, a highly efficient and well-documented strategy for the synthesis of related phosphonopropanoic acid derivatives.[4][5] The reaction is typically base-catalyzed, proceeding readily to form the desired C-P bond.
Causality in Experimental Design
The chosen synthetic pathway is the base-catalyzed Michael addition of dibenzyl phosphite to acrylic acid. This choice is predicated on several key factors that ensure a high-yielding, clean, and scalable reaction.
-
Choice of Reactants:
-
Dibenzyl Phosphite: This is the phosphorus-containing nucleophile. The benzyl esters serve as protecting groups that are stable to the basic reaction conditions but can be easily removed by catalytic hydrogenation.[1] Dibenzyl phosphite exists in equilibrium with its tautomeric form, dibenzyl hydrogen phosphonate, which possesses the P-H bond necessary for the addition.[6][7]
-
Acrylic Acid: This is the Michael acceptor. Its electron-deficient double bond is activated towards nucleophilic attack by the adjacent carboxylic acid group.[8][9]
-
-
Role of the Catalyst: A base is required to deprotonate the dibenzyl phosphite, forming a more potent phosphite anion nucleophile. A non-nucleophilic, moderately strong base is ideal. While various bases can be employed, triethylamine is a common and effective choice as it is strong enough to facilitate the reaction without promoting significant side reactions like saponification of the benzyl esters.
-
Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. A polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is suitable for this reaction.
-
Temperature Control: The Michael addition of phosphites is typically exothermic. The reaction is often initiated at room temperature, and may not require external heating, which minimizes the potential for side reactions and decomposition.[4]
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Dibenzyl phosphite | 17176-77-1 | 262.24 | Also known as dibenzyl phosphonate.[6] |
| Acrylic acid | 79-10-7 | 72.06 | Freshly distilled before use. |
| Triethylamine | 121-44-8 | 101.19 | Anhydrous. |
| Acetonitrile | 75-05-8 | 41.05 | Anhydrous. |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous. |
| Hydrochloric acid | 7647-01-0 | 36.46 | 1 M aqueous solution. |
| Sodium sulfate | 7757-82-6 | 142.04 | Anhydrous. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dibenzyl phosphite (26.2 g, 100 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until the dibenzyl phosphite is fully dissolved.
-
Addition of Reactants: To the stirred solution, add acrylic acid (7.2 g, 100 mmol), followed by the dropwise addition of triethylamine (1.01 g, 10 mmol, 0.1 eq) over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) to remove triethylamine, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a pure compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Data
The structure and purity of the synthesized this compound must be confirmed by a suite of analytical techniques.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the phenyl protons, and the two methylene groups of the propanoic acid backbone. The methylene protons adjacent to the phosphorus atom will appear as a triplet of doublets due to coupling with both the neighboring methylene protons and the phosphorus nucleus.[1]
-
¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propanoic acid chain.
-
³¹P NMR: The phosphorus NMR spectrum is a crucial tool for confirming the formation of the phosphonate. A single peak is expected in the typical chemical shift range for phosphonates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₉O₅P) by providing a highly accurate mass measurement of the molecular ion.
Expected Quantitative Data
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₉O₅P |
| Molecular Weight | 334.31 g/mol |
| Appearance | Colorless to pale yellow oil or a low-melting solid |
| Purity (by NMR) | >95% |
| Yield | 70-85% |
Mechanistic Insights
The base-catalyzed Michael addition proceeds through a well-understood mechanism.
-
Deprotonation: The triethylamine base deprotonates the dibenzyl phosphite to form a nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the β-carbon of the acrylic acid in a conjugate fashion. This breaks the carbon-carbon double bond and forms a new carbon-phosphorus bond, generating an enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by the triethylammonium cation (formed in the first step) or another proton source in the reaction mixture to yield the final product.
Reaction Mechanism Diagram
Caption: Mechanism of the base-catalyzed Michael addition.
Conclusion
The synthesis of this compound via the Michael addition of dibenzyl phosphite to acrylic acid represents a reliable and efficient method for accessing this valuable synthetic building block. The protocol outlined in this guide is based on well-established chemical principles and provides a solid foundation for researchers to produce this compound in a laboratory setting. The strategic use of benzyl protecting groups allows for subsequent modifications, making this a key intermediate in the synthesis of more complex phosphonate-containing target molecules.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibenzyl phosphite | 17176-77-1 [chemicalbook.com]
- 8. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
3-(Bis(benzyloxy)phosphoryl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid handle with a dibenzyl-protected phosphonate group. This arrangement makes it a versatile building block for two primary applications: as a phosphonate prodrug moiety and as a linker in bioconjugation.
The phosphonate group is a stable mimic of the phosphate group, which is ubiquitous in biology. However, the dianionic nature of phosphonic acids at physiological pH severely limits their ability to cross cell membranes, hindering their therapeutic potential.[1][2] The benzyl esters in this compound serve as protecting groups, masking the negative charges of the phosphonate and increasing its lipophilicity. These benzyl groups can be removed under specific conditions, such as catalytic hydrogenolysis, to release the active phosphonic acid inside the cell or in a target environment.[3] While simple dibenzyl esters can sometimes be cleaved too slowly for prodrug applications, they offer a reliable and well-established method for chemical synthesis and can be modified to tune cleavage rates.[1][3]
Furthermore, the terminal carboxylic acid provides a convenient attachment point for conjugation to other molecules, such as peptides, antibodies, or small-molecule drugs.[][5] This dual functionality allows for its use as a linker to connect a payload to a targeting moiety, with the phosphonate group itself potentially contributing to the molecule's solubility or biological activity.[][6]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties
The core properties of this compound are summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values based on the analysis of its constituent functional groups are provided to guide researchers in characterization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 805243-04-3 | [7] |
| Molecular Formula | C₁₇H₁₉O₅P | [7] |
| Molecular Weight | 334.31 g/mol | [7] |
| Appearance | White to off-white solid | N/A (Typical) |
| Purity | ≥95% | [7] |
Predicted Spectroscopic Data
The following table outlines the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. These predictions are based on standard chemical shift values and characteristic vibrational frequencies for similar structures.[8][9]
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |
| ¹H NMR | ~10-12 ppm (singlet, 1H) | -COOH : Carboxylic acid proton, typically a broad singlet in this region. |
| ~7.3 ppm (multiplet, 10H) | Ar-H : Aromatic protons of the two benzyl groups. | |
| ~5.0 ppm (doublet, 4H) | -OCH₂Ph : Methylene protons of the benzyl esters, coupled to the phosphorus atom. | |
| ~2.6 ppm (multiplet, 2H) | -CH₂COOH : Methylene protons alpha to the carboxyl group. | |
| ~2.2 ppm (multiplet, 2H) | P-CH₂- : Methylene protons alpha to the phosphorus atom. | |
| ¹³C NMR | ~175 ppm | C=O : Carboxylic acid carbonyl carbon.[9] |
| ~136 ppm | Ar-C : Aromatic carbons of the benzyl groups attached to the oxygen. | |
| ~128 ppm | Ar-C : Aromatic carbons of the benzyl groups. | |
| ~68 ppm | -OCH₂Ph : Methylene carbons of the benzyl esters. | |
| ~30 ppm | -CH₂COOH : Methylene carbon alpha to the carboxyl group.[9] | |
| ~25 ppm (doublet) | P-CH₂- : Methylene carbon alpha to the phosphorus atom, showing C-P coupling. | |
| ³¹P NMR | ~20-30 ppm | R-PO(OR')₂ : Typical range for an alkyl phosphonate diester.[10] |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of the carboxylic acid. |
| ~1710 | C=O stretch of the carboxylic acid. | |
| 1200-1250 | P=O stretch of the phosphonate. | |
| 950-1050 | P-O-C stretch of the phosphonate ester. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Michaelis-Arbuzov Reaction: Reaction of dibenzyl phosphite with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form the corresponding phosphonate ester, ethyl 3-(bis(benzyloxy)phosphoryl)propanoate.
-
Selective Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product. The benzyl esters of the phosphonate are stable to these conditions.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add dibenzyl phosphite (1.0 eq.). Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), in portions.
-
Causality: The base deprotonates the dibenzyl phosphite to form the corresponding phosphite anion, a potent nucleophile. Anhydrous conditions are critical as the anion is highly reactive with water.
-
-
Nucleophilic Attack: While maintaining the temperature at 0 °C, add ethyl 3-bromopropanoate (1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add sodium hydroxide (NaOH, 1.5-2.0 eq.) and stir at room temperature.
-
Causality: The hydroxide attacks the electrophilic carbonyl carbon of the ethyl ester, leading to its cleavage. The phosphonate benzyl esters are resistant to these mild basic conditions.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization if necessary.
Chemical Reactivity and Stability
The molecule possesses two key reactive sites: the carboxylic acid and the benzyl phosphonate esters. Understanding the reactivity of these groups is essential for its application in further synthetic steps.
Reactions at the Carboxylic Acid
The carboxylic acid moiety can undergo standard transformations, most notably amide and ester bond formation. This allows for the conjugation of the molecule to amines or alcohols on other molecules of interest (e.g., peptides, targeting ligands).
-
Amide Coupling: Reaction with a primary or secondary amine in the presence of a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) will form a stable amide bond.
-
Esterification: Standard esterification conditions, such as Fischer esterification (acid catalyst with an alcohol) or reaction with an alkyl halide under basic conditions, can be used to form esters.
Cleavage of Benzyl Phosphonate Esters (Deprotection)
The benzyl groups serve as protecting groups for the phosphonate. Their removal is a key step in unmasking the active phosphonic acid. The most common and effective method is catalytic hydrogenolysis.
Caption: Deprotection of the benzyl esters via catalytic hydrogenolysis.
Protocol: General Procedure for Deprotection via Hydrogenolysis
-
Preparation: Dissolve the dibenzyl phosphonate substrate (1.0 eq.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Trustworthiness: Ensure the flask is purged with an inert gas before adding the catalyst to prevent a potential fire hazard with the hydrogen atmosphere.
-
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂), often supplied from a balloon or a Parr hydrogenator apparatus.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is complete when H₂ uptake ceases or when monitored by TLC or ³¹P NMR (which will show a shift for the phosphonic acid).
-
Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.
Applications in Drug Development and Bioconjugation
The unique bifunctional nature of this compound makes it a valuable tool in modern medicinal chemistry.
Prodrug Design
Phosphonic acid drugs often suffer from poor oral bioavailability due to their high polarity. Converting them into neutral, more lipophilic prodrugs is a common strategy to improve their membrane permeability.[2][11] The dibenzyl ester of this molecule serves this purpose. Once inside a cell, the benzyl groups can be cleaved, releasing the biologically active phosphonic acid. This approach is particularly relevant for developing inhibitors of enzymes that process phosphorylated substrates.[12]
Linker Chemistry
In the field of bioconjugation, linkers are used to connect different molecular components, such as in Antibody-Drug Conjugates (ADCs).[][6] this compound can function as a linker where the carboxylic acid is used to attach to an antibody (or other targeting protein), and the phosphonate end can be used for further modification or may itself interact with a biological target.[] The phosphonate group can increase the hydrophilicity of the linker-payload system, which can be beneficial for the overall properties of the bioconjugate.
Caption: Conceptual use as a linker in bioconjugation.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. njbio.com [njbio.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. TLC and 31P-NMR analysis of low polarity phospholipids [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
Foreword: Charting Unexplored Territory
In the vast landscape of molecular probes and therapeutic candidates, some molecules stand as well-defined landmarks, their mechanisms of action thoroughly mapped and understood. Others, like 3-(Bis(benzyloxy)phosphoryl)propanoic acid, represent uncharted territory, their potential veiled in structural promise. This guide is intended for the intrepid researcher, the scientist, and the drug development professional who are drawn to the challenge of elucidating the unknown. As of the latest literature review, the precise mechanism of action for this compound remains to be definitively characterized.
This document, therefore, deviates from a conventional whitepaper. It is structured as a comprehensive research roadmap, a self-validating system of inquiry designed to systematically uncover the biological function of this intriguing molecule. We will leverage our expertise in chemical biology and drug discovery to propose a primary hypothesis based on the compound's unique structural motifs and then detail the rigorous experimental cascade required to test, refine, and ultimately validate this hypothesis. This is not merely a collection of protocols; it is a strategic guide to discovery.
Structural Dissection and Hypothesis Formulation: A Tale of Two Moieties
The structure of this compound (Figure 1) presents two key features that inform our primary hypothesis: a phosphonate group and a propanoic acid tail. The dibenzyl-protected phosphonate is a stable phosphate mimetic. In cellular environments, this moiety can interact with enzymes that recognize phosphate substrates, such as phosphatases, kinases, and phosphodiesterases. The benzyl protecting groups offer steric bulk and hydrophobicity, which could influence target selectivity and cell permeability. The propanoic acid tail provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions within a protein binding pocket.
Given these features, we hypothesize that This compound acts as a competitive inhibitor of a class of enzymes that process phosphorylated substrates. The stability of the phosphonate group suggests it is unlikely to be a phosphate donor, pointing towards an inhibitory rather than a catalytic role. The benzyl groups may be cleaved in situ by cellular esterases, potentially unmasking the active phosphonic acid.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The Experimental Cascade: A Phased Approach to Mechanism Deconvolution
We propose a three-phased experimental approach to systematically investigate the mechanism of action of this compound.
Phase 1: Initial Biological Characterization and Target Class Identification
The initial phase focuses on broad screening to ascertain the general biological activity of the compound and to narrow down the potential target classes.
2.1. Cellular Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic potential of the compound across a panel of representative cell lines.
-
Methodology:
-
Seed a panel of cancer and non-cancer cell lines (e.g., HeLa, A549, HEK293) in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.
-
2.2. Broad-Spectrum Enzyme Inhibition Profiling
-
Objective: To screen the compound against a panel of enzymes, with a focus on phosphatases and kinases.
-
Methodology:
-
Utilize a commercial enzyme profiling service or in-house assays to test the compound at a fixed concentration (e.g., 10 µM) against a diverse panel of enzymes.
-
Prioritize enzyme families that interact with phosphate groups, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, lipid phosphatases (e.g., PTEN), and a representative panel of kinases.
-
Follow up any significant "hits" (>50% inhibition) with dose-response studies to determine the IC50 for specific enzymes.
-
| Assay | Purpose | Key Output |
| Cellular Viability | Assess general cytotoxicity | IC50 values across cell lines |
| Enzyme Profiling | Identify potential enzyme targets | Percent inhibition, IC50 for hits |
Phase 2: Target Validation and Elucidation of a Direct Molecular Interaction
Once a putative target or target class is identified, the next phase is to validate this interaction and confirm direct binding.
3.1. In Vitro Enzyme Kinetics
-
Objective: To characterize the mode of inhibition for the validated enzyme target.
-
Methodology:
-
Perform enzyme kinetic assays using the purified target enzyme and a suitable substrate.
-
Vary the concentration of both the substrate and this compound.
-
Measure the initial reaction rates and plot the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
3.2. Direct Binding Assays
-
Objective: To confirm a direct physical interaction between the compound and the target protein.
-
Methodology (choose one or more):
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure association and dissociation rates.
-
Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.
-
Caption: Experimental workflow for mechanism of action elucidation.
Phase 3: Delineating the Cellular Consequences of Target Engagement
The final phase connects the molecular interaction to a cellular phenotype, providing a comprehensive understanding of the compound's mechanism of action.
4.1. Cellular Pathway Analysis
-
Objective: To investigate the downstream signaling effects of target inhibition in a cellular context.
-
Methodology:
-
Treat relevant cell lines with this compound at concentrations around its cellular IC50.
-
Use Western blotting to probe the phosphorylation status of key proteins in the signaling pathway of the identified target.
-
Employ quantitative PCR (qPCR) to measure changes in the expression of target genes downstream of the pathway.
-
4.2. Phenotypic Rescue Experiments
-
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the identified target.
-
Methodology:
-
Overexpress a drug-resistant mutant of the target enzyme in the target cell line.
-
Treat these cells and control cells with this compound.
-
Assess whether the overexpression of the resistant mutant rescues the cellular phenotype (e.g., restores viability).
-
Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of a novel compound is a testament to the scientific method. For this compound, this journey begins with the foundational hypothesis presented herein. The proposed experimental cascade provides a robust and logical framework for any research team to systematically unravel its biological function. The insights gained will not only illuminate the role of this specific molecule but also contribute to the broader understanding of phosphonate-based compounds in chemical biology and drug discovery. The path is laid out; the discovery awaits.
An In-depth Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bis(benzyloxy)phosphoryl)propanoic acid, with the CAS Number 805243-04-3, is a key bifunctional molecule increasingly recognized for its utility in the field of medicinal chemistry and drug development.[1][2][3][4][5] Its structure, featuring a phosphonate moiety protected by benzyl groups and a terminal carboxylic acid, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application as a linker in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and bioconjugation.
| Property | Value | Source |
| CAS Number | 805243-04-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₉O₅P | [1][4] |
| Molecular Weight | 334.30 g/mol | [1][4] |
| Physical State | Solid | [3] |
| Purity | Typically ≥95% | [4] |
| InChI Key | WCSXCHGBVSQCMB-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the phospha-Michael addition of dibenzyl phosphonate (dibenzyl phosphite) to an acrylic acid derivative. This reaction is a conjugate addition that forms a stable carbon-phosphorus bond.
Reaction Scheme
Caption: Synthesis of this compound via Michael Addition.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Michael addition of phosphonates to α,β-unsaturated carboxylic acids.
Materials:
-
Dibenzyl phosphonate (1.0 eq)
-
Acrylic acid (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dibenzyl phosphonate. Dissolve it in anhydrous THF.
-
Base Addition:
-
If using DBU: Add DBU to the solution at room temperature.
-
If using NaH: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
-
Michael Addition: Slowly add acrylic acid to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate).
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield this compound as a solid.
Application in Drug Development: A Versatile Linker
The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The phosphonate group provides a stable, hydrophilic handle, while the carboxylic acid allows for covalent attachment to a payload or a targeting moiety.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Phosphonate-containing linkers are gaining attention due to their potential to modulate the physicochemical properties of the ADC and their stability in circulation. The use of phosphonate-ADCs represents a novel approach in targeted cancer therapy.[1][3][4]
Caption: Workflow for the use of this compound as a linker in ADC synthesis.
Protocol for Linker Activation and Conjugation
This protocol outlines a general procedure for the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing payload.
1. Activation of the Carboxylic Acid (NHS Ester Formation):
-
Materials: this compound, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C and add DCC or EDC (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the activated NHS ester can be used directly in the next step.
-
2. Conjugation to an Amine-Containing Payload:
-
Materials: Activated linker solution, Amine-containing payload, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve the amine-containing payload in an appropriate anhydrous solvent.
-
Add the activated linker solution to the payload solution.
-
Add a base such as TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the linker-payload conjugate using column chromatography or preparative HPLC.
-
Deprotection of Benzyl Groups
The final step in the synthesis of the phosphonate-containing bioconjugate is the removal of the benzyl protecting groups to unmask the phosphonic acid. This is a critical step as the free phosphonic acid is often essential for the desired biological activity or physicochemical properties.
Methods for Benzyl Deprotection:
-
Hydrogenolysis: This is a common and clean method for benzyl group removal. The conjugate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). However, this method may not be suitable for molecules containing other reducible functional groups.
-
Silylation-Methanolysis (McKenna Reaction): Treatment with bromotrimethylsilane (TMSBr) followed by methanolysis is a powerful and often milder alternative for deprotecting phosphonate esters.[6] This method is generally compatible with a wider range of functional groups.[6][7]
-
Other Reagents: Other reagents like nickel boride have also been reported for the chemoselective cleavage of benzyl esters.[8]
General Protocol for Deprotection using TMSBr:
-
Dissolve the benzyl-protected conjugate in an anhydrous solvent (e.g., DCM).
-
Add bromotrimethylsilane (TMSBr) (excess) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by ³¹P NMR or LC-MS.
-
Remove the volatile components under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.
-
Remove the solvent under reduced pressure to yield the deprotected phosphonic acid conjugate.
-
Purify the final product by HPLC or other suitable chromatographic techniques.
Conclusion
This compound is a valuable and versatile building block for researchers in drug development. Its straightforward synthesis via Michael addition and its utility as a bifunctional linker for constructing complex bioconjugates like ADCs and PROTACs underscore its importance. The phosphonate moiety offers a stable and hydrophilic handle, while the carboxylic acid provides a convenient point of attachment. The well-established methods for the deprotection of the benzyl esters allow for the timely unmasking of the biologically active phosphonic acid. As the fields of targeted therapies continue to evolve, the application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. benchchem.com [benchchem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
A Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: A Versatile Building Block for Drug Development
Foreword
In the intricate field of medicinal chemistry, the rational design of drug candidates often hinges on the selection of appropriate molecular building blocks. These scaffolds must offer not only versatile chemical handles for synthesis but also impart desirable physicochemical and pharmacological properties to the final molecule. 3-(Bis(benzyloxy)phosphoryl)propanoic acid has emerged as a preeminent reagent in this context, providing a powerful platform for introducing a phosphonate moiety—a critical phosphate mimic—into complex molecular architectures. The strategic placement of a carboxylic acid for conjugation, a flexible three-carbon spacer, and readily cleavable benzyl protecting groups makes this compound an invaluable asset. This guide offers a comprehensive technical overview, from fundamental synthetic principles to practical applications, designed to equip researchers, chemists, and drug development professionals with the expertise to effectively harness the potential of this versatile intermediate.
The Strategic Value Proposition: Why Use this compound?
This compound is a bifunctional organic compound whose utility is rooted in its distinct chemical features. The molecule consists of a propanoic acid backbone, a phosphonate group protected by two benzyl esters, and a three-carbon linker separating these two functional moieties.
-
The Phosphonate Moiety : As a stable isostere of a phosphate group, the phosphonic acid (revealed after deprotection) is crucial for mimicking natural phosphate-containing substrates. This allows molecules incorporating this group to interact with enzymes or receptors involved in phosphate metabolism, but with enhanced hydrolytic stability, a key attribute for improving a drug's pharmacokinetic profile.
-
Benzyl Protecting Groups : The benzyl groups serve a dual purpose. They neutralize the charge of the phosphonate, increasing its solubility in organic solvents and simplifying handling and purification during multi-step syntheses. Critically, they are labile and can be removed under mild, standard hydrogenolysis conditions (H₂ gas with a palladium catalyst), a clean reaction that typically does not interfere with other functional groups.
-
The Carboxylic Acid : This functional group provides a versatile and reliable point of attachment. It can be readily activated and coupled with amines to form stable amide bonds, a cornerstone of peptide synthesis and the conjugation of small molecules to larger biologics.
-
The Alkyl Spacer : The propane chain offers conformational flexibility, allowing the phosphonate group to adopt an optimal orientation for binding to its biological target without introducing excessive rigidity into the parent molecule.
This combination of features makes the compound a key intermediate in the synthesis of targeted therapeutics and complex bioconjugates.[1]
Synthesis and Purification: A Reliable and Scalable Protocol
The most prevalent and efficient method for synthesizing phosphonates, including the title compound, is the Michaelis-Arbuzov reaction.[2][3] This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide or, in this case, a related Michael acceptor.
Recommended Synthetic Workflow: The Michaelis-Arbuzov Approach
The synthesis is typically a two-step process: an initial Michaelis-Arbuzov reaction to form the protected phosphonate ester, followed by selective hydrolysis of the alkyl ester to unmask the carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tribenzyl phosphite (1.0 eq).
-
Add a suitable solvent, such as dry toluene, to dissolve the phosphite.
-
Add ethyl acrylate (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR until the starting phosphite is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the intermediate ester as a clear oil.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using cold 1M hydrochloric acid (HCl).
-
Extract the acidic aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, typically as a viscous, colorless oil or a white low-melting solid.
Self-Validating System & Causality:
-
Why Tribenzyl Phosphite? It is the source of the desired dibenzyl phosphonate group. Other trialkyl phosphites could be used, but this avoids potential transesterification side products.
-
Why Ethyl Acrylate? It is an inexpensive and reactive Michael acceptor. The ethyl ester is stable to the reaction conditions but can be selectively cleaved under basic conditions without affecting the benzyl esters.
-
Why Reflux? The Michaelis-Arbuzov reaction requires thermal energy to drive the rearrangement of the initial phosphonium intermediate to the final stable phosphonate.[2]
-
Why Basic Hydrolysis? Saponification is a robust and high-yielding method for converting esters to carboxylic acids. The use of NaOH ensures complete deprotonation to the carboxylate salt.
-
Why Acidification? The final protonation step is required to convert the sodium carboxylate salt into the desired free carboxylic acid, rendering it extractable into an organic solvent.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized material.
| Property | Value / Expected Characteristics |
| Molecular Formula | C₁₇H₁₉O₅P |
| Molecular Weight | 346.31 g/mol |
| Appearance | White to off-white solid or colorless viscous oil |
| Solubility | Soluble in methanol, ethanol, DMSO, dichloromethane, ethyl acetate; Insoluble in water. |
| ¹H NMR | Peaks corresponding to aromatic protons (δ ~7.3 ppm), benzylic CH₂ (δ ~5.0 ppm, doublet due to P-H coupling), and aliphatic CH₂ protons (δ ~2.0-2.8 ppm). A broad singlet for the carboxylic acid proton (δ >10 ppm) is expected. |
| ³¹P NMR | A single resonance peak, typically between δ +25 to +35 ppm (proton decoupled), is characteristic of an alkyl phosphonate. |
| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and aliphatic carbons are expected. Coupling to the phosphorus nucleus (J-C-P) will be observed for nearby carbons. |
| Mass Spectrometry | ESI-MS (negative ion mode) should show a prominent ion for [M-H]⁻ at m/z ≈ 345.1. |
Core Applications in Drug Discovery
The primary utility of this reagent is as a versatile linker and building block for introducing a phosphonate warhead or solubilizing group.
Linker for Bioconjugates and PROTACs
The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and coupled to an amine on a biomolecule, such as a peptide or antibody, or to the E3 ligase-recruiting portion of a PROTAC. The phosphonate can then be unmasked to enhance solubility or serve as a targeting element. The flexibility and defined length of the linker are critical for enabling productive protein-protein interactions in PROTACs.[4]
Precursor for Phosphonate-Based Enzyme Inhibitors
Many enzymes recognize phosphate-containing substrates. Phosphonate-based inhibitors are highly effective because they can bind to the active site but are resistant to enzymatic cleavage. This compound is an ideal starting material for synthesizing these inhibitors. The carboxylic acid can be elaborated into a more complex structure designed to interact with other regions of the enzyme's active site.
Caption: General application workflow in synthesis and bioconjugation.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always handle this chemical in a certified fume hood while wearing safety glasses, a flame-retardant lab coat, and nitrile gloves.
-
Chemical Hazards : The compound is an irritant. Avoid contact with eyes, skin, and mucous membranes. It is a combustible solid/liquid.
-
Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent slow hydrolysis.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its robust and scalable synthesis, combined with its unique trifecta of functionalities—a conjugatable acid, a protected phosphonate, and a flexible spacer—provides medicinal chemists with a reliable and efficient means to synthesize novel phosphonate-containing therapeutics and bioconjugates. Understanding the principles behind its synthesis and the logic of its application is key to unlocking its full potential in the ongoing quest for more effective and targeted medicines.
References
A Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a significant organophosphorus compound. While specific literature on its discovery and historical development is sparse, its molecular architecture suggests a strategic role as a versatile intermediate in organic synthesis, particularly in the development of novel phosphonate-containing molecules for pharmaceutical and biotechnological applications. This document delineates a logical and established synthetic pathway, details its physicochemical properties, and explores its potential applications, offering a foundational resource for researchers in the field.
Introduction and Historical Context
The discovery of naturally occurring compounds containing a carbon-phosphorus (C-P) bond, such as 2-aminoethylphosphonic acid in 1959, marked a pivotal moment in our understanding of phosphorus biochemistry.[1] This discovery unveiled a new class of natural products, the phosphonates, which are analogues of ubiquitous phosphates where a C-P bond replaces the more common P-O-C linkage. This structural distinction imparts significant chemical and metabolic stability, rendering phosphonates valuable motifs in the design of bioactive molecules.
While the specific discovery and historical timeline of this compound are not well-documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of phosphonic acids and their derivatives as tools in medicinal chemistry and materials science. The development of synthetic methodologies to create C-P bonds has been a critical enabler for accessing novel phosphonate structures. One of the most fundamental and widely employed methods for this purpose is the Michael addition of H-phosphonates to activated alkenes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 805243-04-3 | [2] |
| Molecular Formula | C₁₇H₁₉O₅P | [3] |
| Molecular Weight | 334.31 g/mol | [3] |
| Appearance | Presumed to be a solid or oil | Inferred |
| Purity | Typically >95% for commercial samples | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Synthesis of this compound: A Mechanistic Approach
The most plausible and efficient synthetic route to this compound is through the phospha-Michael addition of dibenzyl phosphite to acrylic acid. This reaction is a conjugate addition that forms the key carbon-phosphorus bond.
The Phospha-Michael Addition: A Foundational Reaction
The Michael addition is a cornerstone of organic synthesis, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] In the context of phosphonate synthesis, the nucleophile is an H-phosphonate ester, such as dibenzyl phosphite. The reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more potent nucleophile.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the base-catalyzed Michael addition followed by an acidic workup to protonate the carboxylate.
References
- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 805243-04-3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Research (18382) [myskinrecipes.com]
- 4. 214047-00-4[(2S,5S,8S,11S,14S)-5,14-Bis(4-aminobutyl)-8,11-bis((R)-1-hydroxyethyl)-2-(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazahentriacontan-1-oic acid 97%]- Jizhi Biochemical [acmec.com.cn]
- 5. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Physical and chemical characteristics of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific community, this guide delves into the core physical and chemical characteristics of 3-(Bis(benzyloxy)phosphoryl)propanoic acid. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also rich with practical insights. This document eschews rigid templates in favor of a structure that organically follows the scientific story of this compound, from its fundamental properties to its synthesis and handling. Every piece of information is grounded in established scientific principles and supported by verifiable sources to ensure the highest level of trustworthiness and authority.
Molecular Identity and Core Properties
This compound, with the CAS Number 805243-04-3, is an organophosphorus compound that integrates a phosphonate group with a carboxylic acid moiety, flanked by two protective benzyl groups. This unique structure makes it a valuable intermediate in various synthetic pathways.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉O₅P | --INVALID-LINK--[1] |
| Molecular Weight | 334.308 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature based on related structures. | |
| Boiling Point | Not reported; likely to decompose at high temperatures. | |
| Solubility | Poorly soluble in water; soluble in common organic solvents like methanol, ethanol, and chloroform. | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Chemical Structure Visualization
The structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a propanoic acid chain and two benzyloxy groups.
Caption: 2D structure of this compound.
Reactivity and Chemical Behavior
The chemical nature of this compound is dictated by the interplay of its constituent functional groups: the phosphonate ester, the carboxylic acid, and the benzyl ether linkages.
-
Acidity and pKa: The carboxylic acid group imparts acidic properties to the molecule. While the specific pKa has not been experimentally reported, it is expected to be in the range of typical carboxylic acids, approximately 4-5. The phosphonic acid moiety, if deprotected, would introduce two additional acidic protons with pKa values generally lower than that of the carboxylic acid. The first pKa of a phosphonic acid is typically in the range of 1-2.5, and the second is between 6-8.[3]
-
Hydrolytic Stability: The dibenzyl phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the benzyl groups to yield the corresponding phosphonic acid.[4] This deprotection is a common strategy in the synthesis of bioactive phosphonates.
-
Reactivity of the Carboxylic Acid: The carboxylic acid functional group can undergo standard transformations, such as esterification and amidation, allowing for its conjugation to other molecules of interest in drug development.
Synthesis Pathway: The Michaelis-Arbuzov Reaction
A primary and versatile method for the synthesis of phosphonates, including this compound, is the Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Conceptual Workflow for Synthesis
Caption: Conceptual workflow of the Michaelis-Arbuzov synthesis route.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine tribenzyl phosphite (1.0 equivalent) and ethyl 3-bromopropanoate (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 120-140°C. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.
-
Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product, this compound ethyl ester, can be purified by vacuum distillation or column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous acid or base, followed by acidification.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely available in public databases, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Signatures:
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl protons. - A singlet for the benzylic methylene protons (CH₂-Ph) around δ 5.0 ppm. - Triplets for the two methylene groups of the propanoic acid chain (δ 2.5-3.0 ppm). - A broad singlet for the carboxylic acid proton (δ > 10 ppm). |
| ¹³C NMR | - Signals for the aromatic carbons of the benzyl groups (δ 127-136 ppm). - A signal for the benzylic carbon (δ ~67 ppm). - Signals for the carbons of the propanoic acid chain. - A downfield signal for the carbonyl carbon of the carboxylic acid (δ > 170 ppm). |
| ³¹P NMR | - A single peak in the phosphonate region, typically between δ 15 and 30 ppm (referenced to 85% H₃PO₄). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹). - A strong P=O stretch (~1250 cm⁻¹). - P-O-C stretches (~1000-1050 cm⁻¹). - C-H stretches from the aromatic and aliphatic portions. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ or [M+H]⁺. - Characteristic fragmentation patterns including the loss of benzyl groups (m/z 91) and fragments corresponding to the propanoic acid chain. |
Safe Handling and Storage
As with any organophosphorus compound, proper safety protocols must be strictly followed when handling this compound.
Safety and Handling Workflow
Caption: Recommended workflow for safe handling and storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.[4]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.
-
Disposal: Dispose of waste material in a designated chemical waste container, following all institutional and governmental regulations for hazardous waste.[8]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Structural Analysis of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical data, offering a deep dive into the causality behind experimental choices and the interpretation of spectral data. It is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of phosphorylated compounds. We will explore a validated synthetic route and detail the application of modern spectroscopic techniques—multinuclear Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for unambiguous structural verification. All protocols are presented with the aim of ensuring self-validating and reproducible results.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a phosphonate core, which can mimic phosphate esters found in numerous biological systems, with a carboxylic acid moiety that allows for versatile chemical modifications, such as amidation or esterification. The benzyl protecting groups on the phosphonate are readily removable under standard hydrogenolysis conditions, revealing the phosphonic acid, a critical pharmacophore for interacting with biological targets.
The propanoic acid backbone provides a flexible linker, enabling the positioning of the phosphonate group for optimal interaction with enzyme active sites or receptors. This combination of features makes it a valuable building block in the development of enzyme inhibitors, antagonists for G protein-coupled receptors (GPCRs), and probes for biochemical pathways. A thorough understanding of its structural characteristics is paramount for its effective utilization in drug discovery pipelines.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves a variation of the Michaelis-Arbuzov reaction.[1][2] This reaction is a cornerstone in the formation of carbon-phosphorus bonds. The proposed synthesis involves the reaction of dibenzyl phosphite with an acrylic acid derivative.
Proposed Synthetic Pathway: Michaelis Addition
A plausible and efficient route involves the base-catalyzed Michaelis addition of dibenzyl phosphite to acrylic acid. This approach is favored for its atom economy and relatively mild reaction conditions.
Caption: Proposed Michaelis addition for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Dibenzyl phosphite
-
Acrylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of dibenzyl phosphite (1.0 equivalent) in anhydrous THF to the cooled suspension. Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of acrylic acid (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Structural Analysis by Multinuclear NMR Spectroscopy
Multinuclear NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's connectivity and chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | H -O-C=O |
| ~7.35 | Multiplet | 10H | Phenyl H |
| ~5.05 | Doublet | 4H | O-CH ₂-Ph |
| ~2.70 | Multiplet | 2H | P-CH₂-CH ₂ |
| ~2.20 | Multiplet | 2H | P-CH ₂-CH₂ |
Rationale for Assignments:
-
The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding.
-
The ten protons of the two benzyl groups will appear as a complex multiplet in the aromatic region.
-
The four benzylic methylene protons are diastereotopic due to the chiral phosphorus center and will appear as a doublet due to coupling with the ³¹P nucleus.
-
The two methylene groups of the propanoic acid chain will appear as complex multiplets due to both proton-proton and proton-phosphorus coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O |
| ~136 | Phenyl C (quaternary) |
| ~128.5 | Phenyl C H |
| ~128.0 | Phenyl C H |
| ~127.8 | Phenyl C H |
| ~68 | O-C H₂-Ph |
| ~30 | P-CH₂-C H₂ |
| ~25 | P-C H₂-CH₂ |
Rationale for Assignments:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal.
-
The aromatic carbons of the benzyl groups will appear in the typical aromatic region.
-
The benzylic methylene carbons will be found around 68 ppm.
-
The aliphatic carbons of the propanoic acid chain will be the most upfield signals, with their chemical shifts influenced by the adjacent phosphorus atom.
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for phosphorus-containing compounds, providing direct information about the chemical environment of the phosphorus nucleus.[3][4]
Predicted ³¹P NMR Data:
-
Chemical Shift (δ, ppm): ~20-30 (referenced to 85% H₃PO₄)
-
Multiplicity: Decoupled spectrum will show a singlet. A proton-coupled spectrum will show a complex multiplet due to coupling with the benzylic and propanoic acid chain protons.
Rationale for Assignment:
-
The chemical shift range of 20-30 ppm is characteristic of phosphonates.[5] The exact chemical shift will be influenced by the electron-donating nature of the benzyloxy groups and the electron-withdrawing effect of the propanoic acid moiety.
Caption: Workflow for NMR-based structural elucidation.
Structural Verification by Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Fragmentation Pattern (Electron Ionization - EI)
Under electron ionization, the molecular ion is expected to undergo characteristic fragmentation.
Table 3: Predicted Key Fragments in Mass Spectrum
| m/z | Fragment |
| 334 | [M]⁺ (Molecular Ion) |
| 243 | [M - C₇H₇]⁺ |
| 152 | [M - 2(C₇H₇)]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Rationale for Fragmentation:
-
The molecular ion peak at m/z 334 confirms the molecular weight.
-
The loss of a benzyl radical (C₇H₇, 91 Da) is a common fragmentation pathway for benzyl esters and ethers, leading to the fragment at m/z 243.
-
Subsequent loss of the second benzyl radical would result in a fragment at m/z 152.
-
The peak at m/z 107 corresponds to a benzyloxy fragment.
-
The base peak is expected to be the tropylium ion at m/z 91, which is a very stable carbocation.
Caption: Predicted major fragmentation pathway in EI-MS.
Conclusion
The structural analysis of this compound is a multifaceted process that relies on the synergistic application of synthesis and modern spectroscopic techniques. A robust synthetic route, such as the Michaelis addition, provides the necessary material for analysis. Subsequent detailed investigation by ¹H, ¹³C, and ³¹P NMR spectroscopy, complemented by mass spectrometry, allows for an unambiguous confirmation of the molecular structure. The predicted spectral data and fragmentation patterns outlined in this guide provide a solid framework for researchers to verify the identity and purity of their synthesized compound, ensuring its suitability for downstream applications in drug discovery and development.
References
Potential research areas for 3-(Bis(benzyloxy)phosphoryl)propanoic acid
An In-Depth Technical Guide to Potential Research Areas for 3-(Bis(benzyloxy)phosphoryl)propanoic acid
Introduction: Unveiling the Potential of a Versatile Phosphonate
This compound is a fascinating molecule that stands at the intersection of several key areas in chemical and biological research. Its structure, featuring a central phosphonate core, a reactive carboxylic acid, and benzyl protecting groups, makes it a highly versatile platform for innovation. The presence of the carbon-phosphorus (C-P) bond, which is resistant to enzymatic and chemical hydrolysis, distinguishes it from its phosphate ester cousins, offering enhanced stability in biological systems.[1][2] This inherent stability, combined with the molecule's synthetic tractability, opens up a wide array of potential applications, from drug discovery to materials science.
This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the untapped potential of this compound. We will delve into its core chemical properties, propose novel research avenues, and provide detailed experimental protocols to empower your scientific journey.
Core Molecular Attributes and Synthetic Considerations
Before exploring its potential applications, it is crucial to understand the fundamental physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₉O₅P |
| Molecular Weight | 334.31 g/mol [3] |
| CAS Number | 805243-04-3[3] |
| Appearance | White to off-white solid |
| Key Functional Groups | Phosphonate ester, Carboxylic acid, Benzyl ethers |
The benzyl groups on the phosphonate moiety serve as protecting groups, which can be selectively removed to unmask the phosphonic acid. This deprotection is a critical step in many of the proposed applications, as the free phosphonic acid is often the biologically active form or the key to further functionalization.
Proposed Research Area 1: Enzyme Inhibition and Drug Discovery
The structural similarity of phosphonates to the tetrahedral transition states of substrate hydrolysis makes them excellent candidates for enzyme inhibitors.[2] Furthermore, their isosteric resemblance to phosphates and carboxylates allows them to act as competitive inhibitors for a wide range of enzymes.[1][2]
Rationale: A Mimic of Nature's Intermediates
Many enzymes, particularly hydrolases such as proteases and phosphatases, proceed through a tetrahedral intermediate during catalysis. The phosphonate group in this compound, after deprotection to the phosphonic acid, can mimic this transition state, binding tightly to the enzyme's active site and inhibiting its function. This makes it a promising scaffold for the development of novel therapeutics.
Potential Therapeutic Targets
-
Metalloproteases: The phosphonic acid moiety can chelate the metal ions (often zinc) in the active site of metalloproteases, which are implicated in cancer and inflammatory diseases.
-
Serine Proteases: The tetrahedral geometry of the phosphonate can mimic the transition state of peptide bond cleavage by serine proteases, which are involved in blood coagulation and infectious diseases.
-
Phosphatases: As stable analogs of phosphate esters, phosphonates can inhibit phosphatases, which are crucial in signal transduction pathways.[2]
Experimental Workflow: Screening for Enzyme Inhibition
This protocol outlines a general approach for screening this compound and its derivatives as enzyme inhibitors.
References
Methodological & Application
Application Notes and Protocols: A Guide to the Use of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 3-(Bis(benzyloxy)phosphoryl)propanoic acid in the synthesis of N-terminally phosphorylated peptides. Phosphorylation is a pivotal post-translational modification that governs a vast array of cellular processes, making synthetic phosphopeptides indispensable tools for biomedical research. These application notes detail the strategic incorporation of a phosphonate moiety at the N-terminus of a peptide chain via solid-phase peptide synthesis (SPPS). The protocols herein are grounded in established principles of peptide chemistry and offer step-by-step instructions for coupling, deprotection, and purification, ensuring a high likelihood of success for researchers in the field.
Introduction: The Strategic N-Terminal Phosphorylation of Peptides
The study of protein phosphorylation is fundamental to understanding cellular signaling, disease pathogenesis, and therapeutic intervention. Synthetic phosphopeptides serve as critical probes for investigating kinase-substrate interactions, developing kinase inhibitors, and raising phospho-specific antibodies. While methods exist for incorporating phosphoserine, phosphothreonine, and phosphotyrosine residues within a peptide sequence, N-terminal phosphorylation presents a unique approach to mimicking constitutive kinase activity or modulating peptide-protein interactions.
This compound is a key reagent for introducing a stable phosphate mimic at the N-terminus of a synthetic peptide. The propanoic acid spacer provides the necessary carboxylic acid functionality for amide bond formation with the free N-terminal amine of a resin-bound peptide. The dibenzyl-protected phosphonate group offers a robust protecting group strategy that is orthogonal to standard Fmoc- and Boc-based solid-phase peptide synthesis protocols. The benzyl groups can be efficiently removed under specific acidic conditions post-synthesis.
This guide will elucidate the chemical principles behind the use of this reagent, provide detailed protocols for its application, and discuss the critical parameters for successful synthesis and purification of N-terminally phosphorylated peptides.
The Chemistry of N-Terminal Phosphorylation with this compound
The core of this methodology lies in the formation of an amide bond between the carboxylic acid of this compound and the N-terminal amine of the peptide chain, which is assembled on a solid support. This reaction is mediated by standard peptide coupling reagents.
The Coupling Reaction
The carboxylic acid of this compound is activated by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the N-terminus of the resin-bound peptide, resulting in the formation of a stable amide bond.
Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., DIC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP)[1][2][3]. The choice of coupling reagent can influence reaction kinetics and minimize side reactions such as racemization[4]. For sterically hindered couplings or sequences prone to aggregation, uronium or phosphonium reagents are often preferred[3].
Protecting Group Strategy
The benzyl groups protecting the phosphonate are stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the moderately acidic conditions for Boc deprotection (e.g., TFA in DCM), making this reagent compatible with both major SPPS strategies[5]. This orthogonality is crucial for the successful synthesis of the target phosphopeptide without premature deprotection of the phosphate moiety[4].
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers with appropriate modifications.
Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) |
| This compound | ≥95% | Sigma-Aldrich, BenchChem |
| Fmoc- or Boc-protected amino acids | Synthesis Grade | Bachem, GenScript |
| Rink Amide or Wang Resin | 100-200 mesh | Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis | Major Suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Major Suppliers |
| HATU | Peptide Synthesis | Major Suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Major Suppliers |
| Piperidine | Synthesis Grade | Major Suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Suppliers |
| Dichloromethane (DCM) | Anhydrous | Major Suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major Suppliers |
| Bromotrimethylsilane (TMSBr) | Reagent Grade | Major Suppliers |
Workflow for N-Terminal Phosphorylation
Caption: Workflow for the synthesis of N-terminally phosphorylated peptides.
Step-by-Step Protocol
Step 1: Solid-Phase Peptide Synthesis
Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc or Boc solid-phase peptide synthesis protocols[4].
Step 2: N-Terminal Deprotection
-
For Fmoc-SPPS: After the final amino acid coupling, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
For Boc-SPPS: The N-terminal Boc group will be removed during the final cleavage step.
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
Step 3: Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale. Reagent equivalents are based on the initial resin loading.
-
Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
In a separate vial, pre-activate the this compound:
-
Method A (HATU): Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Method B (DIC/HOBt): Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow to activate for 5-10 minutes.
-
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (a positive test indicates an incomplete reaction).
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
-
Dry the resin under vacuum.
Deprotection and Cleavage
Step 4: Global Deprotection and Cleavage from Resin
-
Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed. The benzyl groups on the phosphate remain intact.
Step 5: Benzyl Group Deprotection
Caution: This step should be performed in a well-ventilated fume hood.
-
Dissolve the crude peptide in a minimal amount of TFA.
-
Add thioanisole (as a scavenger) and bromotrimethylsilane (TMSBr)[6]. A common ratio is TFA/thioanisole/TMSBr (e.g., 10:1:1 v/v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the volatiles under a stream of nitrogen or by rotary evaporation.
-
Re-precipitate the peptide in cold diethyl ether and dry as described in Step 4.
Purification and Characterization
Step 6: Purification
Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[7].
Step 7: Characterization
Confirm the identity and purity of the final phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The expected mass should correspond to the fully deprotected N-terminally phosphorylated peptide.
Mechanism of Benzyl Deprotection
The deprotection of the benzyl groups from the phosphonate by TMSBr proceeds via a two-step mechanism.
Caption: Mechanism of dibenzyl phosphonate deprotection using TMSBr.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, extend the coupling time or consider using a more potent coupling reagent like HATU[3]. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.
-
Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder coupling efficiency. Performing the coupling at a slightly elevated temperature (e.g., 40 °C) or using solvents known to disrupt secondary structures (e.g., a mixture of DMF and DMSO) may be beneficial[8].
-
Incomplete Benzyl Deprotection: Ensure an adequate excess of TMSBr and scavengers are used. The reaction time may need to be optimized depending on the peptide sequence.
-
Side Reactions: During cleavage, scavengers like TIS are crucial to prevent re-attachment of carbocations from cleaved protecting groups to sensitive residues like tryptophan and methionine[5].
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of N-terminally phosphorylated peptides. The protocols detailed in these application notes, based on established principles of solid-phase peptide synthesis, offer a clear pathway for researchers to obtain these valuable chemical tools. Careful attention to coupling conditions, deprotection strategies, and purification will yield high-quality phosphopeptides for a wide range of applications in chemical biology and drug discovery.
References
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | 14441-08-8 | Benchchem [benchchem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Connector: A Guide to the Application of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, application, and manipulation of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a bifunctional linker with significant potential in bioconjugation, drug delivery, and materials science. We will delve into detailed protocols, the rationale behind experimental choices, and troubleshooting strategies to empower researchers to effectively utilize this versatile molecule.
Introduction: A Molecule with a Three-Fold Purpose
This compound is a molecule designed for covalent linkage between two or more molecular entities. Its utility stems from its three key functional components:
-
A Carboxylic Acid: This functional group serves as a primary handle for conjugation, readily reacting with amines, alcohols, and other nucleophiles to form stable amide or ester bonds.
-
A Protected Phosphonate: The dibenzyl phosphonate moiety provides a stable, yet deprotectable, precursor to a phosphonic acid. Phosphonates are isosteric and isoelectronic analogues of phosphates and can act as stable mimics of phosphate esters, or as targeting moieties for bone tissue or certain enzymes.
-
Benzyl Protecting Groups: The benzyl groups mask the acidic protons of the phosphonic acid, rendering the linker less polar and preventing unwanted interactions during synthesis and conjugation. These groups can be selectively removed under specific conditions to unmask the phosphonic acid at the desired stage.
These features make this compound an attractive tool for applications such as the development of antibody-drug conjugates (ADCs), where a drug is linked to an antibody, or for creating prodrugs that release an active agent upon cleavage of the linker.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉O₅P |
| Molecular Weight | 334.31 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 805243-04-3 |
| Purity | Typically ≥95% |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the Michael addition of dibenzyl phosphite to an acrylic acid derivative. This reaction is a well-established method for forming carbon-phosphorus bonds.[1]
References
Application Notes and Protocols: Experimental Procedure for Coupling 3-(Bis(benzyloxy)phosphoryl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-(Bis(benzyloxy)phosphoryl)propanoic acid is a key synthetic intermediate, particularly valuable in the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid functional group, which is readily amenable to various coupling reactions, and a phosphonate moiety protected by benzyl groups. This dual functionality allows for the introduction of a phosphonomethyl group into a wide array of molecules, serving as a stable mimic of a phosphate group. This attribute is particularly significant in the synthesis of phosphopeptide analogues and other bioactive compounds where the phosphate group plays a crucial role in biological activity. The benzyl protecting groups can be selectively removed under specific conditions to reveal the free phosphonic acid.
This document provides a comprehensive guide to the experimental procedures for coupling this compound, with a primary focus on amide bond formation. The protocols detailed herein are designed to be reproducible and offer insights into the rationale behind the selection of reagents and reaction conditions.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 805243-04-3 | [1] |
| Molecular Formula | C₁₇H₁₉O₅P | [1] |
| Molecular Weight | 334.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| InChI Key | WCSXCHGBVSQCMB-UHFFFAOYSA-N | [1] |
Core Directive: Coupling Strategies and Rationale
The primary application of this compound in synthesis is the formation of an amide bond between its carboxylic acid and a primary or secondary amine. This is a fundamental transformation in organic chemistry, and several well-established methods can be employed. The choice of coupling agent and reaction conditions is critical to ensure high yield and purity of the desired amide product.
Common Coupling Reagents
Several classes of reagents are effective for promoting amide bond formation. The most common are carbodiimides, phosphonium salts, and uronium salts.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[2]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient coupling reagents.
-
Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) are also very effective.
The Role of Additives
In many cases, the addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve the efficiency of the coupling reaction and reduce side reactions.[3] These additives react with the activated carboxylic acid to form a more stable active ester, which then reacts with the amine. The use of NHS or its water-soluble analog, Sulfo-NHS, can be particularly beneficial in two-step procedures.[3]
Experimental Protocols
Protocol 1: General Amide Coupling using EDC and NHS
This protocol outlines a general and widely applicable method for the coupling of this compound with a primary or secondary amine using EDC and NHS.
Materials
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if the amine is a salt)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Activation: Add NHS (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. The activation reaction is most efficient at a pH of 4.5-7.2.[2]
-
Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5-2.0 equivalents) to neutralize it. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: Amide Coupling using PyBOP
This protocol utilizes PyBOP, a highly efficient phosphonium-based coupling reagent.
Materials
-
This compound
-
Amine (primary or secondary)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.[4]
-
Base Addition: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[4]
-
Coupling Reagent Addition: Add PyBOP (1.2 equivalents) portion-wise to the reaction mixture.[4]
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[4]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.[4]
Quantitative Data Summary
| Parameter | Protocol 1 (EDC/NHS) | Protocol 2 (PyBOP) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.1 eq |
| Coupling Reagent | EDC (1.2 eq), NHS (1.1 eq) | PyBOP (1.2 eq) |
| Base | DIPEA (if needed) | DIPEA (3.0 eq) |
| Solvent | DCM or DMF | DMF |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 4 - 12 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
Visualization of Experimental Workflow
Amide Coupling Workflow using EDC/NHS
Caption: General workflow for amide bond formation using EDC/NHS.
Trustworthiness: Self-Validating Systems
To ensure the success and reproducibility of these protocols, it is essential to incorporate in-process controls and characterization at each critical stage.
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting materials and the formation of the product. A suitable eluent system should be developed to achieve good separation between the starting materials, the product, and any by-products.
-
Confirmation of Product Formation: After purification, the identity and purity of the final amide product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): This will confirm the structure of the molecule and the presence of the phosphonate group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
-
Mechanistic Insights
The coupling reaction proceeds through the activation of the carboxylic acid. In the case of EDC, it reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, it can also rearrange to a stable N-acylurea by-product, which can complicate purification. The addition of NHS mitigates this side reaction by trapping the O-acylisourea intermediate to form an NHS-ester, which is more stable and less prone to rearrangement, yet still highly reactive towards amines.
Caption: Simplified mechanism of EDC/NHS mediated amide coupling.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the successful coupling of this compound. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate and the desired scale of the reaction. By following these procedures and incorporating appropriate analytical controls, researchers can confidently synthesize a variety of amide derivatives of this important phosphonate building block for applications in drug discovery and chemical biology.
References
Application Notes: Utilizing 3-(Bis(benzyloxy)phosphoryl)propanoic Acid for N-Terminal Phosphonylation in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Peptide Phosphonylation
In the landscape of drug discovery and chemical biology, post-translational modifications (PTMs) of peptides and proteins are of paramount importance. Phosphorylation, a key PTM, governs numerous cellular processes. Synthetic phosphopeptides are invaluable tools for studying these pathways. While phosphate esters (O-phosphorylation) are common, phosphonates, which feature a stable phosphorus-carbon (P-C) bond, offer unique advantages as non-hydrolyzable mimics of their natural counterparts. These analogs are crucial for developing enzyme inhibitors, haptens for antibody production, and probes for studying signal transduction.
3-(Bis(benzyloxy)phosphoryl)propanoic acid is a key reagent for introducing a phosphonate moiety at the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS). The benzyl protecting groups on the phosphonate are stable during standard Fmoc-based synthesis but can be removed during the final cleavage and deprotection step. This document provides a comprehensive guide to the application of this reagent, detailing the underlying chemistry, step-by-step protocols, and critical considerations for successful synthesis.
Reagent Profile and Mechanism of Action
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₁₇H₁₉O₅P
-
Key Features:
-
A carboxylic acid for coupling to the free N-terminus of a resin-bound peptide.
-
A phosphonate group protected by two benzyl esters. These benzyl groups are crucial as they are stable to the basic conditions used for Fmoc deprotection but are cleaved under strong acidic conditions (e.g., Trifluoroacetic acid) typically used for final peptide cleavage from the resin.[1][2]
-
Mechanism of N-Terminal Phosphonylation:
The process involves a standard amide bond formation between the carboxylic acid of the phosphonylation reagent and the deprotected N-terminal amine of the peptide anchored to the solid support. This reaction is mediated by a coupling agent, which activates the carboxylic acid to facilitate nucleophilic attack by the peptide's terminal amine.
// Nodes Resin [label="Resin-Bound Peptide\nwith Free N-Terminus (H₂N-Peptide-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Reagent\n(e.g., HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Activation of Carboxylic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Coupling)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphonylatedPeptide [label="N-Terminal Phosphonylated Peptide\n(on Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="TFA-Mediated Cleavage\n& Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Purified\nPhosphonopeptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reagent -> Activation [label="1"]; CouplingAgent -> Activation; Resin -> Coupling; Activation -> Coupling [label="2"]; Coupling -> PhosphonylatedPeptide [label="3"]; PhosphonylatedPeptide -> Cleavage [label="4"]; Cleavage -> FinalProduct [label="5"]; }
Caption: Workflow for N-Terminal Phosphonylation using SPPS.
Detailed Protocols
Protocol 1: N-Terminal Phosphonylation on Solid Support
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The starting material is a peptide-resin with the final N-terminal Fmoc group removed.
Materials:
-
Peptide-resin (with free N-terminus)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU)[3][4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling and Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution:
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HBTU (1.95 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (4 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change is often observed.
Scientist's Note: Using a slight excess of the phosphonylation reagent ensures the reaction drives to completion. HBTU is an excellent choice for coupling phosphorylated or phosphonylated residues due to its high efficiency and low risk of racemization.[3][4] The addition of a base like DIPEA is critical for the activation process with aminium-type coupling reagents.[3]
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the vessel containing the washed peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Self-Validation: Perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.[5]
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage, Deprotection, and Purification
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the benzyl and other side-chain protecting groups.
Materials:
-
Dry, phosphonylated peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
0.1% TFA (for HPLC mobile phases)
Procedure:
-
Cleavage and Deprotection:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin).
Scientist's Note: TIS is a critical scavenger that captures reactive cations (like benzyl and tert-butyl cations) generated during acid-mediated deprotection, preventing them from re-attaching to the peptide at nucleophilic side chains (e.g., Trp, Met).[6]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting group fragments.
-
-
Purification:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the phosphonopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC. The expected mass should correspond to the peptide with a terminal -NH-CH₂-CH₂-P(O)(OH)₂ group.
-
Data Summary and Optimization
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent Equivalents | 2.0 eq. This compound | Ensures reaction completion, especially for potentially difficult sequences. |
| Coupling Reagent | 1.95 eq. HBTU / HATU | Aminium-based reagents are highly efficient for sterically hindered or modified amino acids.[3][4] |
| Base | 4.0 eq. DIPEA | A non-nucleophilic base required for activation with HBTU/HATU.[3] |
| Coupling Time | 2-4 hours | Monitor with Kaiser Test. Difficult couplings may require longer times or double coupling.[7] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid for cleavage of benzyl esters and side-chain protecting groups.[1] TIS is a crucial scavenger. |
| Cleavage Time | 2-3 hours | Sufficient for most standard protecting groups. Over-exposure can lead to side reactions. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the peptide sequence.- Peptide aggregation on the resin.[8]- Insufficient reagent excess or reaction time. | - Perform a second coupling ("double couple") with freshly prepared reagents.[7]- Use a more potent coupling reagent like HATU.[4]- Increase reaction time and/or temperature slightly (e.g., to 40°C). |
| Low Final Yield | - Incomplete coupling.- Inefficient cleavage from the resin.- Loss of product during precipitation/purification. | - Ensure complete coupling before proceeding.- Ensure the cleavage cocktail is fresh and the reaction time is adequate.- Optimize the precipitation and wash steps to minimize loss of the potentially more polar phosphonopeptide. |
| Unexpected Masses in MS | - Incomplete removal of benzyl protecting groups.- Re-attachment of scavenged cations to the peptide. | - Increase cleavage time or use a stronger acid cocktail if necessary (e.g., with TMSBr for stubborn benzyl groups).[1]- Ensure an adequate amount of scavenger (TIS) is used, especially for peptides containing Trp, Met, or Tyr.[6] |
References
- 1. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. vapourtec.com [vapourtec.com]
Techniques for activating the carboxylic acid of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
An In-Depth Guide to the Activation of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid for Bioconjugation and Synthetic Chemistry
Authored by: A Senior Application Scientist
Introduction: The Synthetic Utility and Challenge
This compound is a key synthetic intermediate, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive carboxylic acid moiety and a phosphonate group protected by benzyl esters. This combination makes it an ideal building block for synthesizing phosphonopeptides, which are potent enzyme inhibitors due to their ability to mimic the tetrahedral transition state of peptide hydrolysis.[1][2] Furthermore, this molecule can serve as a versatile linker, connecting bioactive molecules to surfaces or other scaffolds.[3]
The primary synthetic challenge lies in the selective activation of the carboxylic acid group for coupling with nucleophiles (such as amines or alcohols) without inducing unwanted side reactions. The phosphonate ester, while generally stable, requires the selection of mild and efficient coupling conditions to ensure the integrity of the overall structure. This guide provides a detailed overview of the most effective techniques for activating this specific carboxylic acid, explaining the mechanistic rationale behind each method and offering detailed, field-proven protocols for practical application.
Core Principles of Carboxylic Acid Activation
The formation of an amide or ester bond from a carboxylic acid and an amine or alcohol is not spontaneous. The reaction requires the "activation" of the carboxyl group, which involves converting the hydroxyl (-OH) into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent, which transforms it into a highly reactive intermediate that is readily attacked by the nucleophile.
Figure 1: General workflow for carboxylic acid activation and coupling.
Key Activation Strategies and Mechanistic Insights
The choice of coupling reagent is critical and depends on factors such as the stability of the substrates, desired reaction rate, and scale of the synthesis. For a substrate like this compound, methods that operate under mild, neutral pH conditions are highly preferred.
Carbodiimide-Based Activation: The EDC/NHS System
Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most widely used coupling agents.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[4]
To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[5] NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This new intermediate is less susceptible to hydrolysis and efficiently reacts with primary amines to form a stable amide bond.[6]
Mechanism Rationale: The two-step process (activation followed by coupling) allows for better control. The activation is most efficient at a slightly acidic pH (4.5–6.0) to protonate the carbodiimide, while the subsequent reaction with the amine is favored at a physiological to slightly basic pH (7.2–8.0) where the amine is deprotonated and thus more nucleophilic.[4][6]
Figure 2: Reaction mechanism for EDC/NHS-mediated amide bond formation.
Uronium/Guanidinium Salt Activation: The HATU System
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high efficiency and rapid reaction times.[7][8] HATU is based on the reactivity of 1-hydroxy-7-azabenzotriazole (HOAt).
Mechanism Rationale: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[7] This active ester is then rapidly consumed by the amine nucleophile to yield the amide product. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the reaction.[7] For sensitive substrates, pre-activation of the carboxylic acid with HATU for a short period before adding the amine can be beneficial to prevent side reactions with the amine.[9]
Phosphonium Salt Activation: The PyBOP System
Phosphonium salt-based reagents, such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), operate via a similar principle to uronium salts. They react with the carboxylate to form a reactive oxyphosphonium species, which then either reacts directly with the amine or forms an active ester with HOBt (which is generated from the PyBOP reagent). This method is also highly efficient and is often used in solid-phase peptide synthesis.[10]
Comparative Analysis of Activation Techniques
The selection of an appropriate activation method is crucial for success. The table below provides a comparative summary of the leading techniques.
| Feature | EDC/NHS | HATU | PyBOP |
| Reagent Class | Carbodiimide | Uronium/Guanidinium Salt | Phosphonium Salt |
| Mechanism | Forms semi-stable NHS ester intermediate[4] | Forms highly reactive OAt ester intermediate[7] | Forms reactive oxyphosphonium species/OBt ester[10] |
| Typical Solvent | Aqueous buffers (MES, PBS), DMF | DMF, Acetonitrile (ACN) | DMF, DCM |
| Base Required | None for activation; pH control needed | Non-nucleophilic base (e.g., DIPEA, Et₃N)[7] | Non-nucleophilic base (e.g., DIPEA)[10] |
| Reaction Time | 1-4 hours | 15 minutes - 2 hours | 1-3 hours |
| Common Side Products | N-acylurea, hydrolysis of NHS ester[4][5] | Guanidinylation of amine if pre-activation is not used[9] | Minimal with proper stoichiometry |
| Advantages | Water-soluble, good for bioconjugation, cost-effective | Extremely fast and high-yielding, low racemization | High efficiency, widely used in peptide synthesis |
| Disadvantages | Slower than uronium salts, potential for side products | Higher cost, requires anhydrous conditions | Higher cost, byproduct removal can be tricky |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Coupling using EDC/NHS Activation
This protocol is ideal for coupling this compound to a primary amine in a two-step manner.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0[4]
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Hydroxylamine or 2-Mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) if substrates are not water-soluble
Procedure:
-
Carboxylic Acid Dissolution: Dissolve this compound (1.0 equivalent) in Activation Buffer (or DMF).
-
Rationale: A slightly acidic pH ensures the carboxyl group is available for activation and optimizes EDC reactivity.[6]
-
-
Activator Addition: Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents) to the solution.
-
Rationale: NHS is added first to be immediately available to trap the highly reactive O-acylisourea intermediate as it forms, minimizing the formation of the N-acylurea byproduct.[4] Using a slight excess of activators drives the reaction to completion.
-
-
Activation Reaction: Stir the mixture at room temperature for 15-30 minutes.
-
Rationale: This allows for the complete formation of the semi-stable NHS ester.
-
-
pH Adjustment & Amine Addition: Add the amine (1.1 equivalents) dissolved in Coupling Buffer. If the reaction was performed in DMF, add the amine directly, followed by a tertiary base like DIPEA (2.0 equivalents).
-
Rationale: Shifting the pH to >7.2 deprotonates the primary amine, making it a more potent nucleophile for attacking the NHS ester.[4]
-
-
Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Monitor progress by TLC or LC-MS.
-
Quenching (Optional): Add quenching solution to consume any unreacted NHS esters.
-
Rationale: This step is crucial if the coupled product is to be used in a biological system where unreacted esters could modify other proteins.
-
-
Purification: Purify the final conjugate using standard chromatographic techniques (e.g., silica gel column chromatography or reverse-phase HPLC).
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is suited for rapid and high-yield couplings, especially for sterically hindered or poorly reactive amines.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (DMF or Acetonitrile)
Procedure:
-
Reagent Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Rationale: Anhydrous conditions are critical as HATU and its activated intermediates are sensitive to moisture.
-
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir.
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating its attack on HATU. It also neutralizes the hexafluorophosphate salt.[7]
-
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color.
-
Rationale: Pre-activation ensures the complete conversion of the carboxylic acid to the OAt-active ester before the amine is introduced, preventing potential side reactions where HATU directly reacts with the amine.[9]
-
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Coupling Reaction: Stir at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS. The reaction is often complete in less than an hour.
-
Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion
The successful activation of this compound is readily achievable through the application of modern coupling reagents. For applications in bioconjugation or when working in aqueous media, the EDC/NHS system provides a reliable and cost-effective method, provided that pH is carefully controlled. For syntheses demanding high yields, rapid reaction times, and efficiency with challenging substrates, HATU is the reagent of choice, requiring anhydrous conditions and the use of a non-nucleophilic base. By understanding the mechanisms and following these detailed protocols, researchers can confidently incorporate this valuable phosphonate-containing building block into complex molecules for drug discovery and materials science applications.
References
- 1. Synthesis of Phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
3-(Bis(benzyloxy)phosphoryl)propanoic acid in phosphopeptide mimic synthesis
Application Note & Protocol Guide
Topic: A Practical Guide to Phosphopeptide Mimic Synthesis using 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes. However, the inherent chemical lability of the phosphate ester bond in phosphopeptides, particularly its susceptibility to enzymatic cleavage by phosphatases, presents a significant challenge for biochemical and therapeutic studies.[1][2] This guide details the application of this compound as a key building block for the synthesis of non-hydrolyzable phosphopeptide mimics. By replacing the hydrolytically unstable P-O-C linkage with a robust P-C bond, these phosphonate analogues serve as invaluable tools for investigating signaling pathways, developing enzyme inhibitors, and creating stable antigens for antibody production.[3][4] We provide a comprehensive workflow, detailed step-by-step protocols for solid-phase synthesis and deprotection, and expert insights into the critical parameters for success.
Introduction: The Need for Stable Phosphorylation Mimics
The study of phosphorylation-dependent signaling is often hampered by the transient nature of the modification. Phosphatases within cellular lysates or in vivo rapidly hydrolyze phosphoserine, phosphothreonine, and phosphotyrosine residues, complicating experimental analysis. Phosphonate-based mimics are designed to overcome this limitation. The substitution of a methylene group (–CH₂–) for the ester oxygen atom adjacent to the phosphorus creates a carbon-phosphorus (C-P) bond that is resistant to both chemical hydrolysis and enzymatic degradation by phosphatases.[1][3]
This compound is a particularly versatile reagent for this purpose. Its structure features:
-
A carboxylic acid functional group, which allows for straightforward, covalent attachment to free amino groups (e.g., the ε-amino group of a lysine side chain or the N-terminus of a peptide) using standard peptide coupling chemistry.[5]
-
A dibenzyl-protected phosphonate moiety, which shields the acidic phosphonic acid during synthesis. The benzyl groups are robust enough to withstand the repetitive acid treatments used in standard solid-phase peptide synthesis (SPPS) but can be removed under specific conditions during the final deprotection steps.[6][7]
-
A three-carbon linker , which provides spatial orientation and flexibility for the phosphonate group to mimic the phosphorylated side chain of a native amino acid.
This guide provides a strategic framework and actionable protocols for incorporating this building block into synthetic peptides.
Strategic Synthesis Workflow
The synthesis of a phosphonate-containing peptide mimic is a multi-stage process that integrates seamlessly with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The overall strategy relies on the orthogonal protection of a target amine on the peptide, to which the phosphonate building block is coupled, followed by a two-phase deprotection sequence.
Caption: Overall workflow for phosphopeptide mimic synthesis.
The key to this strategy is the use of an amino acid with a side-chain protecting group that can be removed without affecting other protecting groups on the peptide or the peptide's linkage to the resin. For example, a Lysine residue protected with a methyltrityl (Mtt) or an allyloxycarbonyl (Alloc) group is ideal, as these can be removed selectively while Boc, tBu, and Trt groups remain intact.
Detailed Experimental Protocols
Protocol 1: On-Resin Coupling of this compound
This protocol describes the coupling of the phosphonate reagent to a deprotected lysine side chain on a resin-bound peptide.
Causality Behind Choices:
-
Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, ensuring a rapid and clean coupling reaction.[5]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and maintain basic conditions without causing side reactions.
-
Monitoring: The Kaiser test is a critical validation step. A negative result (yellow beads) confirms that all free primary amines have been acylated, indicating the reaction is complete.
Materials:
-
Peptide-resin with a selectively deprotected amine (e.g., Lys side chain).
-
This compound (3-4 equivalents).
-
HATU (3-4 equivalents).
-
DIPEA (6-8 equivalents).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Reagent Preparation: In a separate vial, dissolve this compound and HATU in a minimal volume of DMF. Add DIPEA and vortex briefly. An immediate color change may be observed.
-
Coupling Reaction: Add the activated reagent solution to the peptide-resin. Agitate the vessel at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a second coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the final cleavage.
Protocol 2: Two-Phase Cleavage and Deprotection
This protocol details the final steps: cleaving the peptide from the resin and subsequently removing the benzyl protecting groups from the phosphonate.
Causality Behind Choices:
-
Phase I (TFA Cleavage): The TFA cocktail is a standard formulation for cleaving peptides from the resin and removing most common side-chain protecting groups (e.g., tBu, Boc, Trt).[8] Triisopropylsilane (TIS) and water are included as carbocation scavengers to prevent side reactions. The benzyl groups on the phosphonate are stable to these conditions.[7]
-
Phase II (TMSBr Deprotection): Bromotrimethylsilane (TMSBr) is a highly effective reagent for cleaving phosphonate esters.[9][10] It converts the benzyl esters into transient silyl esters, which are readily hydrolyzed. Thioanisole is added as a scavenger to trap the benzyl cations released during the reaction, preventing them from re-alkylating sensitive residues like tryptophan or methionine.
Materials:
-
Dry phosphonate-modified peptide-resin.
-
Cleavage Cocktail (Phase I): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Deprotection Cocktail (Phase II): TFA, Thioanisole, Bromotrimethylsilane (TMSBr).
-
Cold diethyl ether.
Procedure:
Phase I: Cleavage from Resin
-
Place the dry resin in a reaction vessel.
-
Add the TFA cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved and side-chain deprotected, but the phosphonate is still benzyl-protected.
Phase II: Phosphonate Benzyl Group Removal
-
Dissolve the crude, dried peptide from Phase I in a solution of TFA and thioanisole (e.g., 9:1 v/v).
-
Cool the solution in an ice bath.
-
Slowly add TMSBr (10-20 equivalents per phosphonate group).
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor by HPLC-MS if possible.
-
Once the reaction is complete, precipitate the final peptide with cold diethyl ether as described in Phase I (steps 5-7).
-
Dry the final crude peptide thoroughly under vacuum.
Caption: Key reactions: (A) Amide bond formation and (B) Deprotection.
Purification and Characterization
The final crude product should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Purity Analysis: Purity is assessed by analytical RP-HPLC, observing a single major peak at the expected retention time.
-
Identity Confirmation: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS). The expected mass will correspond to the peptide sequence plus the mass of the 3-(phosphoryl)propanoic acid moiety (152.02 Da) minus the mass of water (18.01 Da) from the condensation reaction.
Data Summary and Troubleshooting
Table 1: Reagent Properties
| Compound | Formula | Mol. Weight | CAS Number |
|---|
| this compound | C₁₇H₁₉O₅P | 334.31 | 805243-04-3[11] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; inefficient activation. | Double couple (repeat the coupling step with fresh reagents). Increase reaction time to 6-8 hours. Consider a more potent coupling agent like COMU. |
| Incomplete Benzyl Deprotection | Insufficient TMSBr; moisture in reaction. | Increase equivalents of TMSBr. Ensure all reagents and solvents are anhydrous. Increase reaction time, monitoring by HPLC-MS. |
| Low Final Yield | Poor coupling efficiency; loss during precipitation/washing steps. | Ensure coupling goes to completion. Minimize wash steps after precipitation and ensure the peptide is fully precipitated before decanting ether. |
| Side Product Formation | Scavengers ineffective; re-alkylation by benzyl cations. | Ensure adequate scavengers (TIS, thioanisole) are used in both deprotection phases. Work at lower temperatures during TMSBr addition. |
Conclusion
This compound is a powerful and accessible reagent for generating phosphopeptide mimics that exhibit superior stability in biological assays. The protocols outlined in this guide, based on standard solid-phase chemistry, provide a reliable pathway for their synthesis. By enabling the creation of robust molecular probes, this building block empowers researchers to dissect complex signaling networks and advance the development of novel therapeutics targeting phosphorylation-dependent pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonopeptides containing free phosphonic groups: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Non‐Hydrolyzable Phospho‐Lysine Peptide Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
Introduction: The Significance of Phosphopropanoic Acids in Research
3-(Dihydroxyphosphoryl)propanoic acid, the deprotected form of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, is a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials. Its phosphonic acid moiety offers a unique combination of properties, including strong acidity and the ability to mimic phosphate groups, making it a key component in the design of enzyme inhibitors, therapeutic agents, and specialized polymers. The benzyl protecting groups in the precursor, this compound, are instrumental during synthetic routes, shielding the reactive phosphonic acid from unwanted side reactions. Their efficient and clean removal is a critical final step to unmask the desired functionality.
This guide provides a detailed, step-by-step protocol for the deprotection of this compound via catalytic hydrogenolysis, a widely employed and robust method for benzyl group cleavage.[1][2] We will delve into the mechanistic underpinnings of this reaction, offer practical insights for successful execution, and provide troubleshooting strategies for common challenges.
The Chemistry of Deprotection: Catalytic Hydrogenolysis
The removal of benzyl protecting groups from a phosphonate ester is most commonly achieved through catalytic hydrogenolysis.[3][4] This reaction involves the cleavage of the carbon-oxygen bond of the benzyl group by hydrogen gas, facilitated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[1]
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the benzyl-protected phosphonate and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the cleavage of the O-benzyl bond.
-
Reductive Elimination: The resulting phosphonic acid and toluene are released from the catalyst surface, regenerating the active catalyst.
An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation.[5][6][7] This method utilizes a hydrogen donor, such as formic acid or ammonium formate, to generate hydrogen in situ.[5][6]
Experimental Protocol: Deprotection of this compound
This protocol details the deprotection of this compound using the standard catalytic hydrogenolysis method with hydrogen gas.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | BenchChem | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Major Chemical Supplier | Catalyst. Handle with care, as it can be pyrophoric. |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | Reaction solvent. |
| Hydrogen (H₂) gas | High purity | Gas Supplier | Reducing agent. |
| Celite® | --- | Major Chemical Supplier | Filtration aid. |
| Round-bottom flask | --- | Glassware Supplier | Reaction vessel. |
| Hydrogen balloon or hydrogenation apparatus | --- | Laboratory Supplier | For maintaining a hydrogen atmosphere. |
| Magnetic stirrer and stir bar | --- | Laboratory Supplier | For agitation. |
| Filtration apparatus (e.g., Büchner funnel) | --- | Glassware Supplier | For catalyst removal. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Inerting the Atmosphere: Carefully add 10% Palladium on carbon (10 mol% relative to the substrate) to the solution. The flask should be equipped with a magnetic stir bar.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. To ensure an inert atmosphere, evacuate the flask under vacuum and then backfill it with hydrogen from the balloon. This process should be repeated three times.[1]
-
Reaction: Vigorously stir the reaction mixture at room temperature under the hydrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by proton NMR spectroscopy, observing the disappearance of the benzyl proton signals.
-
Work-up and Isolation:
-
Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(dihydroxyphosphoryl)propanoic acid.
-
Visualizing the Workflow
Caption: Experimental workflow for the deprotection of this compound.
Purification and Characterization
The crude product, 3-(dihydroxyphosphoryl)propanoic acid, is a highly polar and often hygroscopic compound, which can make purification challenging.[8][9]
-
Direct Use: If the crude product is of sufficient purity for the subsequent application, it can be used directly after thorough drying under high vacuum.
-
Crystallization: Recrystallization from a suitable solvent system, such as water/acetone or water/isopropanol, can be attempted.[10]
-
Salt Formation: Conversion of the phosphonic acid to a salt, for example, with sodium hydroxide or an amine like dicyclohexylamine, can facilitate crystallization and handling.[8][10]
-
Chromatography: Due to its high polarity, standard silica gel chromatography is often ineffective.[8][9] Reversed-phase HPLC or ion-exchange chromatography are more suitable purification methods for highly polar phosphonic acids.[8]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Catalyst poisoning | - Use a fresh batch of Pd/C.- Ensure the hydrogen balloon is adequately filled and the system is well-sealed.- Ensure starting material and solvent are free of catalyst poisons like sulfur-containing compounds.[3] |
| Low Yield | - Product loss during work-up- Adsorption of product onto the catalyst | - Ensure thorough washing of the Celite® pad with methanol.- Consider washing the catalyst with a slightly basic aqueous solution to recover the acidic product. |
| Product is a Sticky Oil or Gum | - Product is hygroscopic- Presence of residual solvent | - Dry the product under high vacuum for an extended period.- Attempt crystallization or salt formation to obtain a solid.[8][10] |
Conclusion
The deprotection of this compound via catalytic hydrogenolysis is a reliable and efficient method to obtain the valuable synthetic intermediate, 3-(dihydroxyphosphoryl)propanoic acid. By understanding the underlying chemistry, carefully following the experimental protocol, and being aware of potential challenges and their solutions, researchers can successfully perform this crucial transformation. The insights provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: 3-(Bis(benzyloxy)phosphoryl)propanoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of contemporary drug discovery and development, the strategic design of molecular architecture is paramount. Among the myriad of synthetic building blocks available to the medicinal chemist, 3-(Bis(benzyloxy)phosphoryl)propanoic acid emerges as a particularly versatile and valuable intermediate. Its structure, characterized by a central propanoic acid backbone, is flanked by a dibenzyl-protected phosphonate group. This unique combination of functionalities—a readily derivatizable carboxylic acid and a masked phosphonic acid—renders it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 805243-04-3[1] |
| Molecular Formula | C₁₇H₁₉O₅P[1] |
| Molecular Weight | 334.31 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95%[1] |
| SMILES | O=P(OCC1=CC=CC=C1)(OCC2=CC=CC=C2)CCC(O)=O |
| InChI Key | WCSXCHGBVSQCMB-UHFFFAOYSA-N[1] |
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry stems from its two key functional groups. The carboxylic acid provides a handle for conjugation to other molecules, while the dibenzyl phosphonate serves as a protected precursor to a phosphonic acid, a critical pharmacophore in many drug classes.
A Gateway to Phosphonate Prodrugs
Phosphonic acids are potent inhibitors of a variety of enzymes, acting as stable mimics of phosphate esters. However, their highly charged nature at physiological pH often leads to poor cell permeability and limited oral bioavailability. The prodrug approach, wherein the phosphonic acid is temporarily masked with lipophilic groups, is a well-established strategy to overcome these limitations.[2]
This compound is an ideal starting material for creating phosphonate prodrugs. The carboxylic acid can be coupled to a hydroxyl or amino group of a parent drug, and the benzyl groups on the phosphonate can be readily removed in vivo to release the active phosphonic acid.
Protocol 1: Synthesis of a Hypothetical Phosphonate Prodrug via Esterification
This protocol outlines the esterification of this compound with a generic alcohol-containing drug molecule.
Materials:
-
This compound
-
Alcohol-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the alcohol-containing drug molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired prodrug.
A Versatile Linker in Bioconjugation and Antibody-Drug Conjugates (ADCs)
The field of bioconjugation, particularly the development of ADCs, relies on the use of chemical linkers to attach potent cytotoxic drugs (payloads) to monoclonal antibodies.[3][4] These linkers must be stable in circulation but allow for the release of the payload at the target site. The bifunctional nature of this compound makes it a promising candidate for use as a linker or a component of a more complex linker system. The carboxylic acid can be used to attach the linker to the antibody (often via an activated ester), while the phosphonate portion could be explored for its own biological activity or as a point of attachment for the payload.
Workflow for ADC Synthesis using a Phosphonate-Containing Linker
Caption: A generalized workflow for the synthesis of an ADC.
Building Block for Enzyme Inhibitors
The phosphonate moiety is a well-established pharmacophore in the design of enzyme inhibitors, particularly for proteases and metalloenzymes.[5] this compound can serve as a key building block for the synthesis of novel enzyme inhibitors. The propanoic acid chain allows for the introduction of various substituents to optimize binding to the enzyme's active site, while the protected phosphonate can be unmasked in a later synthetic step to yield the active inhibitor.
Key Experimental Protocol: Deprotection of the Benzyl Groups
A crucial step in many synthetic routes utilizing this compound is the removal of the benzyl protecting groups to unveil the phosphonic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.
Protocol 2: Deprotection of Dibenzyl Phosphonates via Catalytic Hydrogenation
This protocol provides a general procedure for the hydrogenolysis of the benzyl esters.
Materials:
-
Dibenzyl phosphonate-containing compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the dibenzyl phosphonate-containing compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20 mol% by weight) to the solution.
-
Seal the reaction vessel and evacuate the air, then replace it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Workflow for Deprotection of Dibenzyl Phosphonates
Caption: A step-by-step workflow for the deprotection of dibenzyl phosphonates.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural features provide a gateway to a wide range of applications, from the development of sophisticated prodrugs to its use as a linker in bioconjugation and a building block for novel enzyme inhibitors. The protocols and workflows detailed in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this valuable synthetic intermediate. As the demand for more effective and targeted therapies continues to grow, the creative application of such versatile building blocks will undoubtedly play a central role in shaping the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important phosphonocarboxylate intermediate. As a key building block in medicinal chemistry, particularly for creating analogs of biologically active compounds, achieving a high-yield, high-purity synthesis is critical.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. We will move beyond simple procedural steps to explain the underlying chemistry, helping you diagnose and resolve issues encountered in your experiments.
Understanding the Core Synthesis Pathway
The most common and reliable method for synthesizing this compound involves a two-step process:
-
C-P Bond Formation: A Michaelis-Arbuzov reaction between dibenzyl phosphite and an acrylic acid ester (e.g., ethyl acrylate) or a 3-halopropanoate ester. The Michael addition route is often preferred for its milder conditions.
-
Ester Hydrolysis: Selective saponification of the resulting propanoate ester to yield the final carboxylic acid, while keeping the benzyl protecting groups intact.
Overall Synthetic Workflow
The following diagram outlines the typical workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during the synthesis.
Part 2.1: C-P Bond Formation (Michael Addition)
Q: My Michael addition reaction shows low conversion, even after extended reaction times. What are the likely causes?
A: Low conversion in the Michael addition of dibenzyl phosphite to an acrylate is a common issue. Here are the primary factors to investigate:
-
Catalyst Choice and Stoichiometry: This reaction is base-catalyzed. A weak or insufficient amount of base will result in a sluggish reaction.
-
Insight: The base deprotonates the P-H bond of dibenzyl phosphite to form a more nucleophilic phosphite anion, which is the active species that attacks the acrylate.
-
Recommendations:
-
Use a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at catalytic amounts (5-10 mol%).
-
Alternatively, a stoichiometric amount of a stronger base like sodium hydride (NaH) can be used to pre-form the phosphite anion before adding the acrylate. This often gives cleaner and faster reactions.
-
-
-
Reagent Purity: The purity of your starting materials is paramount.
-
Dibenzyl Phosphite: This reagent can oxidize over time to dibenzyl phosphate, which is unreactive. Ensure you are using high-purity, fresh, or properly stored phosphite.
-
Ethyl Acrylate: This monomer can polymerize, especially if not stored with an inhibitor. Use freshly distilled or inhibitor-free acrylate for best results.
-
Solvent: Ensure you are using a dry, aprotic solvent (e.g., THF, Dichloromethane). Protic impurities can quench the phosphite anion.
-
-
Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes be required to drive the reaction to completion, but be cautious of acrylate polymerization at higher temperatures.
Q: My reaction mixture is turning into a thick, unworkable polymer. How do I prevent this?
A: This is a classic sign of acrylate polymerization, which competes with the desired Michael addition.
-
Causality: The same basic conditions that catalyze the Michael addition can also initiate the anionic polymerization of ethyl acrylate. This is especially problematic if the local concentration of the acrylate is high or if the temperature is not controlled.
-
Solutions:
-
Slow Addition: Add the ethyl acrylate slowly (e.g., via syringe pump) to the solution of the phosphite and base. This keeps the instantaneous concentration of the acrylate low, favoring the 1:1 addition product over polymerization.
-
Lower Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This tempers the polymerization rate.
-
Inhibitor: If not using freshly distilled acrylate, ensure it contains an inhibitor like hydroquinone monomethyl ether (MEHQ).
-
Part 2.2: Ester Hydrolysis (Saponification)
Q: I'm observing cleavage of the benzyl protecting groups during hydrolysis. How can I achieve selective saponification?
A: Loss of the benzyl (Bn) groups is the most critical side reaction during this step. Benzyl ethers and esters are sensitive to both strong acids and reductive conditions (hydrogenolysis). While generally stable to base, harsh conditions can cause cleavage.
-
Mechanism of Cleavage: Under harsh basic conditions (high temperature, high concentration of NaOH/KOH), some minor cleavage can occur. However, the primary risk is during the acidic workup. If the solution is made strongly acidic (pH < 2) and heated, acid-catalyzed hydrolysis of the benzyl ether can occur.
-
Optimized Protocol for Selectivity:
-
Choice of Base: Use Lithium Hydroxide (LiOH). It is highly effective for saponification and is generally milder than NaOH or KOH, reducing the risk of side reactions.
-
Solvent System: A mixture of THF and water (e.g., 3:1) is ideal. THF ensures solubility of the organic ester, while water is necessary for the hydrolysis.
-
Temperature Control: Run the reaction at room temperature. Heating is usually unnecessary and increases the risk of debenzylation. Monitor by TLC or LC-MS until the starting material is consumed.
-
Careful Acidification: During workup, cool the reaction mixture in an ice bath and acidify slowly with a mild acid like 1 M HCl or saturated ammonium chloride (NH₄Cl) solution. Adjust the pH only to 3-4, which is sufficient to protonate the carboxylate without creating harsh acidic conditions.
-
Q: The hydrolysis reaction seems to be incomplete. What should I do?
A: Incomplete hydrolysis is typically due to insufficient base, short reaction time, or poor solubility.
-
Troubleshooting Steps:
-
Increase Base: Ensure you are using a sufficient excess of base. 1.5 to 2.0 equivalents of LiOH are typically adequate.
-
Extend Reaction Time: Some sterically hindered esters can be slow to hydrolyze. Allow the reaction to stir for 12-24 hours at room temperature.
-
Improve Solubility: If the starting ester is not fully dissolved, increase the proportion of the organic co-solvent (THF).
-
Part 2.3: Product Purification & Characterization
Q: My final product is a persistent, sticky oil. What is the best method for purification?
A: Phosphonocarboxylic acids are often difficult to crystallize due to their polarity and hygroscopic nature. A multi-step purification strategy is most effective.
-
Acid-Base Extraction: This is the first and most crucial step. After acidification of the hydrolysis reaction, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine to remove water and water-soluble impurities.
-
Dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Silica Gel Chromatography: This is usually necessary to achieve high purity.
-
Challenge: The free carboxylic acid can streak badly on silica gel.
-
Solution: Use a solvent system with a small amount of acid to suppress deprotonation of your product on the silica surface. A gradient of 1-5% Acetic Acid in a Dichloromethane/Methanol or Ethyl Acetate/Hexane mobile phase is highly effective. The acetic acid is volatile and can be removed under high vacuum.
-
Q: What are the key analytical signals to confirm my product's identity and purity?
A: A combination of NMR spectroscopy and Mass Spectrometry is essential.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR | Multiplet at ~7.3 ppm (10H) Doublet at ~5.0 ppm (4H) Multiplets at ~2.0-2.6 ppm (4H) Broad singlet >10 ppm (1H) | Aromatic protons of two benzyl groups. Benzylic CH₂ protons, coupled to ³¹P. Propanoic acid CH₂CH₂ protons. Carboxylic acid proton (may exchange with D₂O). |
| ³¹P NMR | Singlet (proton decoupled) at ~25-30 ppm | Confirms the presence of the phosphonate group. The exact shift can vary with solvent and pH. |
| ¹³C NMR | Signal at ~175 ppm Signals at ~127-136 ppm Doublet at ~68 ppm Signals at ~25-35 ppm | Carboxylic acid carbon. Aromatic carbons of benzyl groups. Benzylic CH₂ carbon, coupled to ³¹P. Propanoic acid carbons. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~333.1 | Molecular weight confirmation (C₁₇H₁₉O₅P = 334.31 g/mol ). |
Frequently Asked Questions (FAQs)
Q: What is a typical, achievable overall yield for this two-step synthesis? A: With optimized protocols, a realistic overall yield is in the range of 60-75%. The Michael addition step typically proceeds in 70-85% yield, and the purification after hydrolysis usually has a recovery of 80-95%.
Q: Are there viable alternative routes to the Michaelis-Arbuzov reaction for the first step? A: Yes, the Michaelis-Arbuzov reaction is a strong alternative.[2] It involves reacting a trialkyl phosphite (e.g., tribenzyl phosphite) with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). However, this reaction often requires elevated temperatures, which can lead to side reactions and dealkylation by the generated alkyl halide.[3] Catalytic versions using Lewis acids can improve yields and allow for milder conditions.[4][5] The Michael addition route described above is often preferred for its operational simplicity and milder conditions.
Q: How should the final product, this compound, be stored? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20 °C is ideal for long-term storage). Its carboxylic acid moiety makes it slightly corrosive, and its hygroscopic nature means it can absorb water from the air, which could potentially lead to slow hydrolysis of the benzyl groups over time.
Optimized Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-(Bis(benzyloxy)phosphoryl)propanoate
Caption: Experimental workflow for the Michael addition step.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add dibenzyl phosphite (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Note: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by TLC (staining with KMnO₄).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 20% to 50% ethyl acetate in hexanes) to yield the product as a colorless oil.
Protocol 2: Saponification to this compound
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Once hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and slowly acidify to pH 3-4 by adding 1 M HCl. A white precipitate or oil may form.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify further by column chromatography (DCM with 2-5% MeOH and 1% AcOH). The final product is typically a viscous, colorless oil or a low-melting solid.
References
- 1. Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Purification challenges with 3-(Bis(benzyloxy)phosphoryl)propanoic acid
An In-Depth Guide to Purifying 3-(Bis(benzyloxy)phosphoryl)propanoic acid: A Technical Support Resource
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile phosphonocarboxylate intermediate. Due to its unique trifunctional structure—a carboxylic acid, a phosphonate core, and acid-labile benzyl protecting groups—its purification presents distinct challenges.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these complexities. Here, we explain not just the "how" but the critical "why" behind each experimental choice, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: My final product is a sticky, colorless oil or a tacky solid, not the expected crystalline material. What is causing this?
A: This is a very common issue with phosphonic acids and their derivatives.[1][2] The primary causes are:
-
Residual Solvents: The high polarity of your product allows it to form strong interactions with solvents like water, methanol, or ethyl acetate. Even under high vacuum, these can be difficult to remove completely.
-
Hygroscopic Nature: The phosphonate and carboxylic acid groups readily absorb atmospheric moisture, causing a crystalline solid to become sticky.[1][3]
-
Presence of Impurities: Small amounts of impurities, particularly partially debenzylated byproducts, can disrupt the crystal lattice and prevent solidification.
-
Amorphous State: Some pure phosphonic acids are inherently amorphous or have very low melting points.[1]
Solution Synopsis: Try co-evaporation with an anhydrous, non-polar solvent like toluene to azeotropically remove water and other volatile impurities.[3] For persistent issues, consider converting the acid to a salt (e.g., with cyclohexylamine or sodium bicarbonate), which often enhances crystallinity.[1]
Q2: My ¹H NMR spectrum is complex. I see my product, but there are extra aromatic signals and a singlet around 4.5-5.0 ppm. What are these impurities?
A: These signals strongly suggest partial or complete deprotection of the benzyl groups.
-
Benzyl Alcohol: A singlet around 4.6 ppm (in CDCl₃) and corresponding aromatic signals (7.2-7.4 ppm) are characteristic of benzyl alcohol, a byproduct of debenzylation.[4]
-
Mono-benzyl Species: The mono-benzyl phosphonate mono-acid is a common process-related impurity. It will have a different set of aromatic signals and may exhibit a different ³¹P NMR chemical shift compared to your desired product.
-
Starting Materials: Residual dibenzyl phosphite or other precursors may also be present.
Solution Synopsis: Careful control of pH during workup and purification is critical. Avoid strong acids or bases, which can catalyze hydrolysis of the benzyl esters.[5][6] Purification via reversed-phase chromatography is often effective at separating these closely related species.
Q3: Why does my compound streak badly on a standard silica gel TLC plate or column?
A: The combination of a free carboxylic acid and a polar phosphonate group leads to very strong, non-specific binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][7] This causes significant tailing (streaking) and often results in poor separation and low recovery. The compound may even appear immobile at the baseline.
Solution Synopsis: Standard silica gel chromatography is generally not recommended.[3] The most effective alternatives are:
-
Reversed-Phase (RP) Chromatography: Uses a non-polar stationary phase (like C18) and is excellent for polar compounds.[7]
-
Anion-Exchange Chromatography (AEC): Specifically separates molecules based on their negative charge, making it ideal for the acidic target molecule.[1][7]
-
Acidified Silica Gel Chromatography: Adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica and minimizing tailing. However, this carries a risk of debenzylation.
Q4: I'm losing a significant amount of my product during the aqueous acid-base extraction. How can I improve my yield?
A: This typically happens during the "acidification and back-extraction" step. When you acidify the basic aqueous layer to protonate your carboxylate and make it organic-soluble, several issues can arise:
-
Incomplete Protonation: If the pH is not low enough, the compound will remain in the aqueous layer as the carboxylate salt.
-
Emulsion Formation: The phosphonate moiety can act as a surfactant, leading to persistent emulsions that trap your product.
-
High Water Solubility: Even in its protonated form, the molecule retains significant polarity and may have some solubility in the acidic aqueous layer.
Solution Synopsis:
-
Acidify the aqueous layer slowly with cooling (ice bath) to a pH of ~2-3 using 1M HCl. Confirm the pH with litmus paper.
-
Extract with a more polar solvent than diethyl ether, such as ethyl acetate or dichloromethane, which is better at solvating your product.
-
Perform multiple extractions (e.g., 3-4 times) with the organic solvent to ensure complete recovery.
-
To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.
Section 2: Troubleshooting Guide: Purification Strategies
This section provides a deeper dive into specific purification challenges and offers detailed, actionable solutions.
Challenge 1: Failure of Standard Chromatographic Methods
The primary obstacle in purifying this compound is its high polarity and acidic nature, which makes it incompatible with standard silica gel chromatography.
The free carboxylic acid and the P=O group are strong hydrogen bond acceptors, while the acidic proton of the carboxyl group can be donated. These functionalities interact strongly with the polar, acidic silanol groups of a silica stationary phase. This leads to:
-
Irreversible Adsorption: The compound binds so tightly it cannot be eluted.
-
Severe Tailing: A slow, continuous elution from the stationary phase results in broad, streaked bands.
-
On-Column Degradation: The acidic nature of silica can promote the hydrolysis of the benzyl protecting groups, generating impurities during the purification process itself.[5][8]
Solution A: Reversed-Phase Flash Chromatography (Recommended) This is often the most effective and reliable method.[7] The non-polar C18 stationary phase separates compounds based on hydrophobicity, allowing the highly polar target molecule to elute relatively early while retaining less polar impurities.
Protocol: Purification by Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF.
-
Column & Solvents: Use a C18-functionalized silica column. The mobile phase will be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B). A common starting point is to include 0.1% formic acid in both solvents to ensure the carboxylic acid remains protonated, leading to sharper peaks.
-
Gradient Elution:
-
Equilibrate the column with 95:5 Solvent A:B.
-
Load the sample onto the column.
-
Run a linear gradient from 5% to 100% Solvent B over 10-20 column volumes.
-
Hold at 100% Solvent B for 2-3 column volumes to elute any non-polar impurities.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC (using a reversed-phase plate) or LC-MS.
-
Product Isolation: Combine the pure fractions. Remove the acetonitrile/methanol on a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product.
Solution B: Anion-Exchange Chromatography (AEC) This technique is highly specific for acidic compounds and can provide excellent separation from neutral or basic impurities.[1][7]
Protocol: Purification by Anion-Exchange Chromatography
-
Resin Preparation: Use a weak anion-exchange (WAX) resin like DEAE-cellulose. Prepare it in its acetate or bicarbonate form by washing thoroughly with a buffer such as 0.5 M ammonium acetate or sodium bicarbonate, followed by deionized water.
-
Sample Loading: Dissolve the crude product in a low-ionic-strength buffer (e.g., 10 mM ammonium bicarbonate, pH ~7.5) and load it onto the equilibrated column. At this pH, the carboxylic acid will be deprotonated and bind to the positively charged resin.
-
Elution: Elute the bound product using a gradient of increasing salt concentration (e.g., a linear gradient from 10 mM to 1 M ammonium bicarbonate). The more strongly charged impurities (like the fully debenzylated phosphonic acid) will require a higher salt concentration to elute.
-
Desalting: The collected fractions containing the product will also contain a high concentration of salt. This can be removed by lyophilization (if a volatile salt like ammonium bicarbonate is used), dialysis, or by passing the solution through a reversed-phase C18 cartridge.
Challenge 2: Product Instability and Impurity Generation
The benzyl phosphonate esters are sensitive functional groups that can be cleaved under conditions that are often used in synthesis and purification.
The P-O-C bond of the benzyl ester is susceptible to cleavage via two primary mechanisms:
-
Acid-Catalyzed Hydrolysis (Sₙ1-type): Under acidic conditions, the ether-like oxygen is protonated, creating a good leaving group. The subsequent cleavage of the C-O bond is favorable because it generates a resonance-stabilized benzyl carbocation.[5][8] This is often the dominant pathway.
-
Base-Catalyzed Hydrolysis (Sₙ2-type): Under strong basic conditions, hydroxide can attack the benzylic carbon, displacing the phosphonate. This is generally slower than the acid-catalyzed pathway.
This instability means that impurities like mono-benzyl phosphonate, the free phosphonic acid, and benzyl alcohol can be generated if care is not taken.
-
Maintain Neutral pH: During aqueous workups, use saturated sodium bicarbonate (a weak base) instead of stronger bases like NaOH. When acidifying, use dilute acids (e.g., 1M HCl) and add them slowly at low temperatures.
-
Avoid Protic Acids in Chromatography: When using normal-phase chromatography, avoid adding strong acids to the mobile phase. If an acid modifier is necessary, use a minimal amount of a weak carboxylic acid like acetic acid.
-
Temperature Control: Perform all extractions and pH adjustments at room temperature or below (ice bath) to minimize the rate of hydrolysis.
Section 3: Visualization & Workflows
Visual aids can help clarify complex decision-making processes and experimental sequences.
Caption: Troubleshooting decision tree for purification.
Caption: General experimental workflow from synthesis to pure product.
Section 4: Impurity Identification Data
Accurate identification of impurities is crucial for optimizing the reaction and purification. The following table provides expected ¹H NMR chemical shifts for the target compound and common related impurities in CDCl₃. Note that exact shifts can vary based on concentration and solvent.[4][9]
| Compound / Moiety | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| Product: this compound | 7.25 - 7.40 | m | Phenyl protons of benzyl groups |
| ~5.05 | d | CH₂ of benzyl groups (coupled to ³¹P) | |
| ~2.70 | m | CH₂ alpha to COOH | |
| ~2.20 | m | CH₂ alpha to Phosphorous | |
| Impurity: Benzyl Alcohol | 7.20 - 7.40 | m | Phenyl protons |
| ~4.60 | s | CH₂ of benzyl alcohol | |
| Impurity: Mono-benzyl phosphonate | 7.25 - 7.40 | m | Phenyl protons of remaining benzyl group |
| ~5.00 | d | CH₂ of remaining benzyl group | |
| >10 | br s | Acidic P-OH proton (often not observed) | |
| Impurity: Toluene (Solvent) | 7.15 - 7.25 | m | Aromatic protons |
| 2.36 | s | Methyl group |
³¹P NMR Spectroscopy: This is an invaluable tool. A proton-decoupled ³¹P NMR spectrum will give a sharp singlet for each unique phosphorus-containing species, allowing for easy quantification of purity and identification of phosphorus-containing impurities.
-
Dibenzyl phosphonate product: Expected singlet around δ 25-30 ppm.
-
Mono-benzyl phosphonate impurity: Expected singlet at a different chemical shift, typically further downfield.
-
Free phosphonic acid: Expected singlet shifted even further.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. reddit.com [reddit.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Bis(benzyloxy)phosphoryl)propanoic acid Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Bis(benzyloxy)phosphoryl)propanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its coupling reactions and optimize your experimental outcomes.
Section 1: Compound Profile & Handling
This compound is a versatile reagent in organic synthesis, particularly in the preparation of phosphonate-containing molecules. Its structure combines a carboxylic acid for coupling reactions and benzyl-protected phosphonate moiety.
Chemical Properties: [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉O₅P |
| Molecular Weight | 334.31 g/mol |
| CAS Number | 805243-04-3 |
| Appearance | Typically a white to off-white solid |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption, which can hydrolyze the phosphonate esters or interfere with coupling reactions.
-
Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 2: Core Concepts of Amide Coupling
The fundamental principle of coupling this compound to an amine is the activation of the carboxylic acid group. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[2][3] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[2][4]
General Workflow for Carboxylic Acid Activation and Amide Coupling
The following diagram illustrates the general two-step process that occurs in a one-pot reaction.
Caption: General workflow for amide bond formation.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the coupling of this compound.
Q1: My amide coupling reaction is showing low or no yield. What are the primary causes?
Low yield is one of the most common issues in amide coupling reactions.[5][6] The root cause can typically be traced to one of the following factors:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid. This could be due to reagent degradation (especially if old or improperly stored), insufficient equivalents, or the presence of moisture.[6]
-
Amine Protonation: A fast acid-base reaction between your carboxylic acid and amine can form an ammonium salt, which renders the amine non-nucleophilic.[2] The role of the coupling reagent is to prevent this, but suboptimal conditions can still lead to this issue.[2]
-
Hydrolysis of the Activated Intermediate: The activated acyl intermediate is highly reactive and susceptible to hydrolysis by any water present in the reaction mixture.[7] This regenerates the carboxylic acid and prevents amide formation. It is crucial to use anhydrous solvents and reagents.[6]
-
Steric Hindrance: Bulky substituents on either the amine or near the carboxylic acid can physically block the nucleophilic attack, leading to a slower reaction rate or incomplete conversion.[8]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.[9]
The following flowchart provides a decision-making framework for troubleshooting low yields.
Caption: Troubleshooting decision tree for low yield.
Q2: Which coupling reagent should I choose for this compound?
The choice of coupling reagent is critical and depends on the amine's reactivity and steric hindrance.[10]
| Coupling Reagent | When to Use | Key Considerations |
| EDC/NHS | A good starting point for most primary and secondary amines. | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a highly reactive O-acylisourea intermediate.[7] Adding NHS (N-hydroxysuccinimide) converts this to a more stable NHS ester, which reduces side reactions and improves efficiency.[7][11] The urea byproduct of EDC is water-soluble, simplifying purification. |
| HATU | For sterically hindered amines, challenging couplings, or when rapid reaction rates are needed. | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent.[12] It is known to be superior for sterically demanding substrates and can help suppress racemization.[13][14] It requires a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[12] |
| PyBOP | A good alternative to HATU, particularly for solid-phase synthesis. | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium-based reagent. It is often used when carbodiimide-based methods fail. |
Recommendation: Start with EDC in combination with NHS. If yields are low or the amine is sterically hindered, switch to HATU.
Q3: I am observing significant side reactions. How can I minimize them?
The most common side reactions are hydrolysis of the activated ester and racemization if chiral centers are present.
-
Hydrolysis: As mentioned, this is caused by water.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
-
Epimerization/Racemization: While not an issue for this compound itself, this is critical if your amine partner is chiral.
-
Formation of N-acylurea: When using carbodiimides like EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the desired reaction.
-
Solution: Always use an additive like NHS or HOBt (Hydroxybenzotriazole) with EDC. The additive rapidly traps the O-acylisourea to form an active ester, which is less prone to this side reaction.[7]
-
Q4: My final product is difficult to purify. Any tips for a phosphonated compound?
Phosphonated compounds can present unique purification challenges due to their polarity and potential for metal chelation.[15][16]
-
Byproduct Removal:
-
If using EDC, the diisopropylurea byproduct is water-soluble and can be removed with an aqueous workup.
-
If using HATU or PyBOP, the byproducts are also generally water-soluble. A standard workup involving washes with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine should be effective.[17]
-
-
Chromatography:
-
Normal-phase silica gel chromatography is often effective. Due to the polarity of the phosphonate group, you may need to use a more polar eluent system than for non-phosphonated analogues.[16] A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Adding a small amount of a polar modifier like acetic acid or formic acid to the eluent can sometimes improve peak shape by suppressing the ionization of any free phosphonic acid groups (if debenzylation has occurred).
-
Reverse-phase HPLC can also be an excellent purification method for polar phosphonated compounds.[16]
-
Section 4: Experimental Protocols
Protocol 1: General Amide Coupling using EDC/NHS
This protocol provides a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
DIPEA (N,N-Diisopropylethylamine) (optional, if using an amine salt)
-
Standard workup reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.1 equivalents) to liberate the free base.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling with a Sterically Hindered Amine using HATU
Materials:
-
This compound
-
Sterically hindered amine
-
HATU
-
Anhydrous DMF
-
DIPEA
-
Standard workup reagents
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add the sterically hindered amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. For very challenging couplings, gentle heating (40-50°C) may be required.[8] Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer (12-24 hours).
-
Perform the aqueous workup and purification as described in Protocol 1.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. bachem.com [bachem.com]
- 11. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Stability issues of 3-(Bis(benzyloxy)phosphoryl)propanoic acid in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Bis(benzyloxy)phosphoryl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of this compound, providing the theoretical groundwork for the troubleshooting guide that follows.
Q1: What is this compound, and what are its primary stability concerns?
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to a propanoic acid moiety and two benzyloxy ester groups. Its structure makes it a useful synthetic intermediate. However, the key points of instability are the benzyl phosphonate ester linkages . These P-O-C bonds are susceptible to cleavage under various experimental conditions, which is the primary concern for its use and storage in solution. The main difference between a phosphonate and a phosphate is the presence of a stable P-C bond in the former, which is resistant to enzymatic degradation, unlike the P-O bond in phosphates.[1]
Q2: What are the principal degradation pathways for this molecule in solution?
The primary degradation route is the hydrolysis of the benzyl phosphonate esters. This process involves the cleavage of the P-O bond, leading to the sequential loss of the benzyl protecting groups.[2] This hydrolysis can be catalyzed by both acids and bases.[2]
-
Step 1: The first hydrolysis event removes one benzyl group, yielding 3-(benzyloxy(hydroxy)phosphoryl)propanoic acid and benzyl alcohol.
-
Step 2: The second hydrolysis event removes the remaining benzyl group, resulting in the final degradation product, 3-phosphonopropanoic acid, and another molecule of benzyl alcohol.
The mechanism of this hydrolysis depends on the conditions. Under acidic conditions, the reaction often follows an A2 mechanism where water is involved in the rate-determining step, leading to P-O bond cleavage.[3] For benzyl esters specifically, a unimolecular (AAl1) mechanism involving C-O bond cleavage can also occur due to the stability of the resulting benzyl carbocation.[3][4] Under basic conditions, hydrolysis typically proceeds via a nucleophilic attack on the phosphorus atom.[2]
Q3: What experimental factors have the most significant impact on the stability of this compound in solution?
Several factors can dramatically influence the rate of degradation, and controlling them is key to maintaining the integrity of your compound.[2]
-
pH: This is the most critical factor. The rate of hydrolysis is significantly influenced by pH.[2] Both strongly acidic (e.g., concentrated HCl) and strongly basic (e.g., NaOH) conditions will accelerate the cleavage of the benzyl esters.[2][5] For many phosphonic acid derivatives, neutral or slightly acidic conditions are preferred for stability in aqueous media.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of hydrolysis.[2] Storing solutions at elevated temperatures will lead to faster degradation.
-
Solvent Composition: The presence of nucleophiles, particularly water, is essential for hydrolysis.[2] Using anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions can significantly enhance stability compared to aqueous or protic solvents like methanol and ethanol.
-
Presence of Catalysts: While acid and base catalysis are most common, certain metal ions or enzymes can also catalyze the hydrolysis of phosphate and phosphonate esters.[2] Additionally, methods for deprotection often use specific reagents like bromotrimethylsilane (TMSBr) or catalytic hydrogenation (e.g., with Pd/C), which are designed to cleave these bonds efficiently.[6][7][8]
Troubleshooting Guide
This section provides practical, step-by-step advice for specific issues you may encounter during your experiments.
Issue 1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my compound in solution. What could be the cause?
Plausible Cause: This is a classic sign of chemical degradation. The new peaks most likely correspond to the hydrolysis products of your parent compound.
Troubleshooting Workflow:
-
Identify the Degradants: The expected degradation products are the mono-debenzylated intermediate and the fully deprotected phosphonic acid.
-
Parent Compound: this compound (C₁₇H₁₉O₅P, MW: 334.31 g/mol )[9]
-
Degradant 1 (Mono-debenzylated): 3-(Benzyloxy(hydroxy)phosphoryl)propanoic acid (C₁₀H₁₃O₅P, MW: 244.18 g/mol )
-
Degradant 2 (Fully deprotected): 3-Phosphonopropanoic acid (C₃H₇O₅P, MW: 154.06 g/mol )
-
Byproduct: Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol )
-
-
Confirm with Mass Spectrometry: Use the molecular weights listed above to check your mass spectrometry data for ions corresponding to these degradation products.
-
Optimize Storage Conditions: If degradation is confirmed, immediately revise your storage protocol. Refer to the storage protocol outlined in Issue 3 .
Visualization: Degradation Pathway
Caption: Stepwise hydrolysis of the parent compound.
Issue 2: My reaction yield is consistently low. Could my starting material be degrading under the reaction conditions?
Plausible Cause: Yes, if your reaction involves non-neutral pH, elevated temperatures, or aqueous/protic solvents, your starting material is likely degrading before the reaction completes.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Issue 3: What is the best practice for preparing and storing stock solutions of this compound?
Plausible Cause of Degradation: Improper solvent choice and storage temperature are common sources of compound instability.
Protocol: Recommended Storage and Handling
-
Solvent Selection: For maximum stability, dissolve the compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). Avoid aqueous buffers or protic solvents for long-term storage.
-
Storage Temperature: Store stock solutions at -20°C or, preferably, -80°C .[10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.
-
Inert Atmosphere: For maximum protection, especially if the solvent is not perfectly anhydrous, consider blanketing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment, especially for sensitive applications or when working in aqueous media.
Data Presentation: Solvent and Storage Condition Recommendations
| Storage Duration | Solvent System | Temperature | Recommended Use |
| Long-Term (>1 Week) | Anhydrous DMSO, Anhydrous DMF | -80°C | Stock solution preparation |
| Short-Term (1-7 Days) | Anhydrous Aprotic (ACN, THF) | -20°C | Intermediate stock solutions |
| Working Solution (<24 Hours) | Aqueous Buffer (pH 5.0-7.0) | 2-8°C | Immediate use in assays; prepare fresh daily |
| To Avoid | Strong Acid (pH < 4), Strong Base (pH > 9) | Any | Rapid degradation expected |
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. combi-blocks.com [combi-blocks.com]
Technical Support Center: Synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile phosphonate building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions to common experimental challenges but also to explain the underlying chemical principles to empower you to optimize your synthetic route.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process:
-
Michaelis-Arbuzov Reaction: Formation of the carbon-phosphorus bond by reacting a trialkyl phosphite with an appropriate 3-halopropanoate ester. To obtain the desired dibenzyl ester, dibenzyl phosphite is reacted with an ethyl or methyl 3-halopropanoate.
-
Selective Hydrolysis: Cleavage of the propanoate ester to yield the final carboxylic acid while keeping the benzyl phosphonate esters intact.
This guide will address potential side reactions and challenges in both of these critical steps.
II. Troubleshooting Guide & FAQs
A. Michaelis-Arbuzov Reaction Step
Question 1: I am observing a low yield in the Michaelis-Arbuzov reaction between dibenzyl phosphite and ethyl 3-bromopropanoate. What are the likely causes and how can I improve it?
Answer:
Low yields in this Michaelis-Arbuzov reaction are a common issue and can often be attributed to several factors. Here is a breakdown of potential causes and their solutions:
-
Insufficient Reaction Temperature or Time: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] If the temperature is too low or the reaction time is too short, the conversion will be incomplete.
-
Solution: Ensure your reaction is heated to an appropriate temperature, typically in the range of 120-160 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time.
-
-
Reagent Purity: The purity of your starting materials is crucial. Dibenzyl phosphite can oxidize over time, and ethyl 3-bromopropanoate can degrade.
-
Solution: Use freshly distilled or high-purity reagents. Ensure your glassware is scrupulously dry, as moisture can hydrolyze the phosphite.
-
-
Side Reactions: Several side reactions can compete with the desired reaction, reducing the yield of your product.
-
Transesterification: If you are using a trialkyl phosphite with different alkyl groups from your haloester, you can get a mixture of phosphonate products. In the case of reacting dibenzyl phosphite with ethyl 3-bromopropanoate, this is less of an issue for the phosphonate ester itself, but impurities in the starting materials can lead to side products.
-
Elimination: With secondary or tertiary alkyl halides, elimination can be a significant side reaction.[2] While ethyl 3-bromopropanoate is a primary halide, prolonged heating at very high temperatures could potentially lead to some elimination to form ethyl acrylate.
-
Troubleshooting Summary for Low Yield in Michaelis-Arbuzov Reaction:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Increase reaction temperature (120-160 °C) and/or extend reaction time. Monitor by TLC or ³¹P NMR. | To overcome the activation energy barrier of the reaction. |
| Reagent Degradation | Use freshly purified/distilled dibenzyl phosphite and ethyl 3-bromopropanoate. | Ensures high reactivity and minimizes side reactions from impurities. |
| Moisture Contamination | Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis of the phosphite starting material. |
Question 2: I am seeing multiple spots on my TLC plate after the Michaelis-Arbuzov reaction. What are these byproducts?
Answer:
The formation of multiple byproducts is indicative of side reactions. Besides unreacted starting materials, you may be observing:
-
Benzyl Bromide: This can be formed if the bromide ion attacks one of the benzyl groups on the intermediate phosphonium salt.
-
Products of Transesterification: If there are other alcohols or esters present as impurities, you could form mixed phosphonate esters.
-
Phosphoric Acid Derivatives: If moisture is present, you can get hydrolysis of your phosphite starting material or your phosphonate product.
To identify these byproducts, it is recommended to use co-spotting on your TLC plate with commercially available samples of the suspected byproducts if possible. Characterization by NMR and mass spectrometry of the isolated byproducts can also provide definitive identification.
B. Hydrolysis Step
Question 3: During the hydrolysis of the ethyl ester to the carboxylic acid, I am also cleaving one or both of the benzyl esters. How can I achieve selective hydrolysis?
Answer:
Selective hydrolysis is key to the success of this synthesis. The benzyl esters of the phosphonate are generally more labile than simple alkyl esters, especially under harsh acidic or basic conditions.
-
Harsh Hydrolysis Conditions: Using strong acids (like concentrated HCl) or bases (like NaOH) at high temperatures for extended periods will likely lead to the cleavage of the benzyl esters.[3]
-
Solution: Employ milder hydrolysis conditions. A common and effective method is to use a weaker base like lithium hydroxide (LiOH) in a mixed solvent system such as THF/water or methanol/water at room temperature.[4] The reaction should be carefully monitored by TLC to avoid over-running the reaction once the ethyl ester has been consumed.
-
-
Hydrogenolysis: If you are attempting to purify the product via column chromatography on silica gel, the acidic nature of the silica can sometimes lead to partial debenzylation, especially if the product is left on the column for an extended period.
Troubleshooting Summary for Non-Selective Hydrolysis:
| Potential Cause | Recommended Action | Rationale |
| Harsh basic/acidic conditions | Use a milder base like LiOH in a THF/water or MeOH/water system at room temperature.[4] | LiOH is strong enough to hydrolyze the ethyl ester but generally less aggressive towards the benzyl phosphonate esters at room temperature. |
| Prolonged reaction time | Carefully monitor the reaction by TLC and work up as soon as the starting material is consumed. | Minimizes the exposure of the product to conditions that could cause debenzylation. |
| Acid-catalyzed debenzylation on silica gel | Neutralize the silica gel with a small amount of triethylamine in the eluent or use a different purification method like crystallization. | The acidic surface of silica gel can promote the cleavage of the benzyl groups. |
C. Purification and Characterization
Question 4: My final product, this compound, is a sticky oil that is difficult to purify. What are the best methods for purification?
Answer:
The physical properties of phosphonic acids can indeed make them challenging to purify. They are often polar and can be hygroscopic.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Protocol: After an acidic workup, dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.[5]
-
-
Column Chromatography: If crystallization is unsuccessful, column chromatography can be used, but with caution due to the acidic nature of silica gel.
-
Protocol: Use a relatively non-polar eluent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes. To minimize the risk of debenzylation on the column, you can add a small amount (e.g., 0.1-1%) of acetic acid or formic acid to the eluent to keep the carboxylic acid protonated and reduce streaking. Alternatively, deactivating the silica gel with a base like triethylamine is an option if your molecule is stable to basic conditions.
-
Question 5: What are the key characteristic NMR peaks I should look for to confirm the structure of this compound?
Answer:
NMR spectroscopy is a powerful tool for confirming the structure of your final product. Here are the key signals to look for:
-
¹H NMR:
-
A broad singlet for the carboxylic acid proton (COOH), typically above 10 ppm.
-
A multiplet for the aromatic protons of the two benzyl groups, usually in the range of 7.2-7.4 ppm.
-
A doublet for the methylene protons of the benzyl groups (O-CH₂-Ph) around 5.0 ppm, with coupling to the phosphorus atom.
-
Multiplets for the two methylene groups of the propanoic acid chain (P-CH₂-CH₂-COOH).
-
-
³¹P NMR:
-
A single peak in the phosphonate region, typically between 20 and 30 ppm (with phosphoric acid as an external standard at 0 ppm).
-
-
¹³C NMR:
-
A peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm.
-
Peaks for the aromatic carbons of the benzyl groups between 120 and 140 ppm.
-
A peak for the methylene carbon of the benzyl groups around 67 ppm.
-
Peaks for the methylene carbons of the propanoic acid chain, with the carbon attached to the phosphorus showing a characteristic coupling (a doublet).
-
III. Experimental Protocols & Workflows
A. Representative Synthesis Protocol
This protocol is a representative procedure based on established methodologies for the Michaelis-Arbuzov reaction and subsequent selective hydrolysis.
Step 1: Synthesis of Ethyl 3-(Bis(benzyloxy)phosphoryl)propanoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dibenzyl phosphite (1.0 eq) and ethyl 3-bromopropanoate (1.1 eq).
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 3-(bis(benzyloxy)phosphoryl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization as described in the FAQ section.
B. Visualization of Reaction and Troubleshooting
Main Synthetic Pathway:
Caption: Overall synthetic scheme for this compound.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in the synthesis.
IV. References
-
BenchChem. Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. [Online PDF]. Available at: --INVALID-LINK--
-
BenchChem. A Comparative Guide to Validating the Purity of Synthesized 3-(3-(benzyloxy)phenyl)propanoic acid. [Online PDF]. Available at: --INVALID-LINK--
-
BenchChem. Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid: A Technical Guide. [Online PDF]. Available at: --INVALID-LINK--
-
Corpus Christi College. Phosphonic acid: preparation and applications. [Online]. Available at: --INVALID-LINK--
-
Wikipedia. Michaelis–Arbuzov reaction. [Online]. Available at: --INVALID-LINK--
-
Grokipedia. Michaelis–Arbuzov reaction. [Online]. Available at: --INVALID-LINK--
-
Google Patents. Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. [Online]. Available at: --INVALID-LINK--
References
Technical Support Center: Mastering Protocols with 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
Welcome to the technical support center for 3-(Bis(benzyloxy)phosphoryl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when working with this versatile phosphonate linker. Here, we delve into the nuances of its application, offering field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Role of this compound
This compound is a key building block in various synthetic applications, particularly in the realm of bioconjugation and peptide chemistry. Its structure, featuring a carboxylic acid for coupling reactions and benzyl-protected phosphonate ester, makes it an ideal linker for introducing a phosphonate moiety onto peptides or other molecules. The benzyl protecting groups offer stability during synthesis and can be selectively removed under specific conditions, revealing the phosphonic acid.
This guide will address common questions and troubleshooting scenarios to help you navigate the complexities of working with this reagent, from initial coupling to final deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this reagent is crucial for its proper handling and use in reactions.
| Property | Value |
| Molecular Formula | C₁₇H₁₉O₅P[1] |
| Molecular Weight | 334.308 g/mol [1] |
| Appearance | Typically a solid |
| Purity | Often supplied at ≥95%[1] |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |
| Storage | For long-term stability, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Refrigeration (2-8 °C) is often recommended. |
Q2: Which coupling agents are most effective for amide bond formation with this compound?
The choice of coupling agent is critical for efficient amide bond formation and minimizing side reactions. Carbodiimide-based reagents are commonly used. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (DMAP) can be effective for coupling with primary amines. Other modern coupling agents such as HATU or HBTU can also be employed, particularly in solid-phase peptide synthesis (SPPS), to achieve high coupling efficiencies.
Q3: What are the primary methods for removing the benzyl protecting groups from the phosphonate ester?
The deprotection of the benzyl groups is a critical final step. The two most common methods are:
-
Hydrogenolysis: This is a mild and efficient method involving catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.[2] This method is often preferred due to its clean reaction profile.
-
Silylation followed by Solvolysis (McKenna Reaction): This involves treating the dibenzyl phosphonate with a silylating agent like bromotrimethylsilane (BTMS), followed by hydrolysis with water or an alcohol.[3][4] This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation.[2]
Q4: Can the carboxylic acid group interfere with the deprotection of the benzyl groups?
The carboxylic acid can potentially complicate the deprotection step. During silylation with reagents like BTMS, both the phosphonate esters and the carboxylic acid can be silylated. However, subsequent solvolysis will typically hydrolyze both silyl esters to yield the desired phosphonic acid and carboxylic acid. It is important to ensure complete solvolysis to avoid isolating the silyl ester of the carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.
Problem 1: Low Yield During Amide Coupling Reaction
Symptoms:
-
Incomplete consumption of starting materials (amine or the propanoic acid derivative) as observed by TLC or LC-MS.
-
Low isolated yield of the desired amide product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Insufficient Activation of Carboxylic Acid | The carboxylic acid must be converted to a more reactive species (e.g., an O-acylisourea ester with DCC) to be susceptible to nucleophilic attack by the amine. Incomplete activation leads to unreacted starting material. | * Ensure the use of fresh, high-quality coupling agents. * Consider adding an activator like DMAP or HOBt to accelerate the reaction and suppress side reactions. * Increase the equivalents of the coupling agent (e.g., to 1.1-1.2 equivalents). |
| Steric Hindrance | If the amine substrate is sterically bulky, the coupling reaction can be slow or inefficient. | * Switch to a more powerful coupling agent like HATU or HCTU, which are known to be effective for sterically hindered couplings. * Increase the reaction temperature moderately, but monitor for potential side reactions or racemization. * Prolong the reaction time. |
| Moisture in the Reaction | Water can hydrolyze the activated carboxylic acid intermediate and can also react with some coupling agents, reducing their effectiveness. | * Use anhydrous solvents and reagents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Deprotection of Benzyl Groups
Symptoms:
-
Presence of mono-benzylated and/or starting dibenzyl phosphonate in the final product mixture, as detected by NMR or Mass Spectrometry.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Catalyst Poisoning (Hydrogenolysis) | Certain functional groups, such as sulfur-containing residues (thiols, thioethers), can irreversibly bind to the palladium catalyst, rendering it inactive.[2] | * Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[2] * Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning.[2] * If possible, protect or modify the poisoning functional group before the hydrogenolysis step. |
| Incomplete Silylation (McKenna Reaction) | The conversion of the phosphonate ester to the bis(trimethylsilyl) ester may be slow or incomplete, especially with sterically hindered substrates.[2] | * Increase the reaction time (up to 2-3 days in some cases) or gently elevate the temperature (e.g., to 35-40 °C).[2][3] * Use a larger excess of the silylating agent (e.g., 6-8 equivalents of TMSBr).[2] * Ensure the use of a fresh or distilled silylating agent, as contamination with water can lead to side reactions.[2] |
| Incomplete Solvolysis (McKenna Reaction) | After successful silylation, the intermediate bis(trimethylsilyl) ester must be fully hydrolyzed to the phosphonic acid.[2] | * Ensure an adequate amount of the solvolysis agent (e.g., methanol or water) is added during the workup.[2] * Increase the stirring time during the solvolysis step to ensure complete conversion.[2] |
Problem 3: Formation of Side Products
Symptoms:
-
Appearance of unexpected peaks in HPLC or NMR spectra of the crude or purified product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Side Reactions with BTMS | Bromotrimethylsilane (BTMS) is a versatile reagent that can also cleave ethers, lactones, and some esters under certain conditions.[3] Acid-labile groups may also be cleaved by HBr formed from water contamination.[2] | * Use freshly opened or distilled BTMS to minimize water contamination.[2] * Perform the reaction at the lowest effective temperature to enhance selectivity. * If your molecule contains other sensitive functional groups, hydrogenolysis might be a milder alternative for deprotection. |
| Racemization in Peptide Synthesis | During coupling, the activated amino acid can be susceptible to racemization, especially with certain coupling reagents and basic conditions.[5] | * Use additives like HOBt or Oxyma Pure to suppress racemization. * Avoid prolonged exposure to strong bases. * Choose coupling reagents known for low racemization potential, such as COMU or TBTU. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling this compound with a primary amine using DCC and DMAP.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC and DMAP to the solution and stir for 10 minutes.
-
Add the primary amine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of Dibenzyl Phosphonates via Hydrogenolysis
This protocol provides a general guideline for the deprotection of the benzyl groups using catalytic hydrogenation.
Materials:
-
Dibenzyl phosphonate substrate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the dibenzyl phosphonate substrate in a suitable solvent in a flask appropriate for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas. This is typically done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.
-
Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.
Visualizations
Workflow for Coupling and Deprotection
Caption: A generalized workflow for the coupling and subsequent deprotection of this compound.
Troubleshooting Logic for Deprotection
Caption: A decision tree for troubleshooting common issues during the deprotection of benzyl phosphonates.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predicted NMR profile of the target molecule and compares it with the experimentally-derived data of a structurally relevant alternative, (2-Carboxyethyl)phenylphosphinic acid. This comparison aims to provide a clear framework for the spectroscopic identification and characterization of this class of compounds.
Introduction: The Importance of Phosphonates
Organophosphorus compounds, particularly those containing phosphonate moieties, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as chelating agents and flame retardants. This compound serves as a valuable building block, combining the features of a carboxylic acid with a dibenzyl-protected phosphonate. Accurate structural elucidation is paramount for its application in synthesis and biological studies. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.
Predicted NMR Spectral Characteristics of this compound
The structure of this compound dictates a unique NMR fingerprint. Based on the analysis of its constituent fragments—the propanoic acid backbone and the dibenzyl phosphate group—a detailed prediction of its ¹H, ¹³C, and ³¹P NMR spectra is presented below.
Molecular Structure:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the propanoic acid chain, the benzylic protons, and the aromatic protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 10 - 12 | broad singlet | - |
| Ph-H | 7.2 - 7.4 | multiplet | - |
| O-CH₂-Ph | 4.9 - 5.1 | doublet | ³J(P,H) ≈ 7-8 |
| P-CH₂ | 2.0 - 2.3 | multiplet (dt) | ³J(H,H) ≈ 7, ²J(P,H) ≈ 18-22 |
| CH₂-COOH | 2.6 - 2.8 | multiplet (dt) | ³J(H,H) ≈ 7, ³J(P,H) ≈ 10-14 |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals from the carbonyl group, the aromatic rings, the benzylic carbons, and the aliphatic chain, with observable coupling to the phosphorus nucleus.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ³¹P (J(P,C), Hz) |
| C=O | 175 - 178 | ³J(P,C) ≈ 5-8 |
| Ph-C (ipso) | 135 - 137 | ³J(P,C) ≈ 6-8 |
| Ph-C (o, m, p) | 127 - 129 | - |
| O-CH₂-Ph | 67 - 69 | ²J(P,C) ≈ 5-7 |
| P-CH₂ | 25 - 28 | ¹J(P,C) ≈ 130-140 |
| CH₂-COOH | 30 - 33 | ²J(P,C) ≈ 3-5 |
Predicted ³¹P NMR Spectrum
The phosphorus-31 NMR spectrum is expected to show a single resonance, as there is only one phosphorus environment in the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ³¹P | 20 - 25 |
Comparative Analysis with (2-Carboxyethyl)phenylphosphinic acid
(2-Carboxyethyl)phenylphosphinic acid (CAS 14657-64-8) is a valuable compound for comparison as it shares the phosphinopropanoic acid core but differs in the substituents on the phosphorus atom (a phenyl and a hydroxyl group instead of two benzyloxy groups).[1][2] This structural difference significantly influences the NMR spectra.
Molecular Structure:
Caption: Structure of (2-Carboxyethyl)phenylphosphinic acid.
Experimental Protocol for NMR Characterization
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for phosphonic acids.
References
A Comparative Guide to the Mass Spectrometry of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bis(benzyloxy)phosphoryl)propanoic acid is a molecule of interest in medicinal chemistry, often used as a linker or building block in the synthesis of more complex molecules. Its structure, containing both a phosphonate ester and a carboxylic acid, presents a unique profile for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its identification, characterization, and quality control in synthetic pathways. This guide will explore the predicted mass spectral characteristics of this compound, primarily under Electrospray Ionization (ESI), and compare it with simpler, structurally related molecules to highlight the influence of its key functional groups.
Principles of Ionization and Fragmentation
Electrospray Ionization (ESI) is the method of choice for a polar molecule like this compound due to its ability to generate intact molecular ions from solution-phase samples.[1] Depending on the pH of the solvent, we can expect to observe the protonated molecule, [M+H]⁺, in positive ion mode or the deprotonated molecule, [M-H]⁻, in negative ion mode.
Collision-Induced Dissociation (CID) is then used to fragment the molecular ion, providing structural information. The fragmentation of this molecule is expected to be a composite of the characteristic fragmentation pathways of its constituent parts: the bis(benzyloxy)phosphoryl group and the propanoic acid chain.
Predicted Mass Spectrometry Data for this compound
The molecular weight of this compound (C₁₇H₁₉O₅P) is 334.30 g/mol . Therefore, we can predict the following molecular ions:
| Ion | Predicted m/z |
| [M+H]⁺ | 335.10 |
| [M-H]⁻ | 333.09 |
| [M+Na]⁺ | 357.08 |
Proposed Fragmentation Pathway
The fragmentation of this compound is likely to proceed through several key pathways, initiated by the cleavage of the most labile bonds.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, fragmentation is expected to be driven by the loss of neutral molecules from the protonated parent ion. The benzyl groups are particularly susceptible to cleavage.
-
Loss of a Benzyl Group: A primary fragmentation event is the loss of a benzyl group, likely as toluene (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da). A more prominent pathway would be the loss of benzyloxy as benzyl alcohol (C₇H₈O, 108 Da).
-
Loss of the Propanoic Acid Chain: The propanoic acid moiety can undergo fragmentation, including the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).
-
Combined Fragmentation: A combination of these events will lead to a series of fragment ions.
Negative Ion Mode ([M-H]⁻):
In negative ion mode, fragmentation of the deprotonated molecule will also be significant.
-
Loss of a Benzyl Group: Similar to the positive mode, the loss of a benzyl group is a likely initial step.
-
Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate is a very common fragmentation pathway for deprotonated carboxylic acids.
The following table summarizes the predicted key fragment ions for this compound:
| Predicted Fragment Ion | m/z (Positive Mode) | m/z (Negative Mode) | Proposed Neutral Loss |
| [M - H₂O + H]⁺ | 317.09 | - | Loss of water from the carboxylic acid |
| [M - CO₂ + H]⁺ | 291.11 | - | Loss of carbon dioxide from the carboxylic acid |
| [M - C₇H₇]⁺ | 244.05 | - | Loss of a benzyl radical |
| [M - C₇H₈O + H]⁺ | 227.07 | - | Loss of benzyl alcohol |
| [M - 2(C₇H₇)]⁺ | 153.00 | - | Loss of two benzyl radicals |
| [M - CO₂ - H]⁻ | 289.09 | 289.09 | Loss of carbon dioxide from the deprotonated acid |
| [M - C₇H₈ - H]⁻ | 241.05 | 241.05 | Loss of toluene from the deprotonated molecule |
Comparative Analysis
To better understand the mass spectrometric behavior of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
3-Phosphonopropionic Acid
3-Phosphonopropionic acid (C₃H₇O₅P, MW: 154.06 g/mol ) represents the core structure of our target molecule without the benzyl ester groups.
-
Predicted Molecular Ions: [M+H]⁺ at m/z 155.01 and [M-H]⁻ at m/z 153.00.
-
Predicted Fragmentation: The fragmentation of this simpler molecule would be dominated by the loss of small neutral molecules from the propanoic acid chain. In negative ion mode, the primary fragment would likely be due to the loss of CO₂ (m/z 109.00). In positive ion mode, losses of H₂O (m/z 137.00) and H₃PO₃ (m/z 72.99) are plausible. The absence of the benzyl groups would result in a much simpler spectrum, highlighting the significant contribution of these groups to the fragmentation pattern of the target compound.
Dibenzyl Phosphonate
Dibenzyl phosphonate (C₁₄H₁₅O₃P, MW: 262.25 g/mol ) allows for a direct comparison of the fragmentation of the bis(benzyloxy)phosphoryl moiety.
-
Molecular Ions: [M+H]⁺ at m/z 263.08 and [M+Na]⁺ at m/z 285.06.[1]
-
Fragmentation: Published data for related dibenzyl phosphonates show that the dominant fragmentation pathway is the loss of the benzyl groups.[1] We would expect to see significant ions corresponding to the loss of one and two benzyl groups, leading to fragments at m/z 172.03 and m/z 81.97, respectively. This confirms our prediction that the benzyl groups are a primary site of fragmentation in our target molecule.
Experimental Protocols
To obtain the mass spectrometry data discussed, the following general protocol would be employed:
Sample Preparation:
-
Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide may be beneficial. For positive ion mode, a small amount of formic acid can be added to promote protonation.
Mass Spectrometry Parameters (ESI-MS/MS):
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway for the [M+H]⁺ ion of this compound can be visualized as follows:
References
A Comparative Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid and Alternative Linkers in Bioconjugation
Introduction: The Critical Role of the Linker in Drug Conjugates
In the sophisticated field of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs), the linker molecule is a pivotal component that dictates the stability, efficacy, and toxicity profile of the entire construct.[1][2] It serves as the bridge between the targeting moiety, such as a monoclonal antibody, and the therapeutic payload.[2] The choice of linker is a strategic decision that influences whether a drug is released prematurely in circulation, leading to off-target toxicity, or if it remains securely attached until it reaches the intended cellular destination.[3] This guide provides an in-depth comparison of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a non-cleavable phosphonate-based linker, with other prominent linker classes, offering experimental insights to aid researchers in this critical selection process.
Understanding this compound: The Non-Cleavable Anchor
This compound is an organophosphorus compound characterized by a highly stable phosphonate group.[4] Its structure includes a propanoic acid moiety, which provides a carboxylic acid functional group for conjugation, typically to primary amines on proteins, forming a stable amide bond. The defining feature of this linker is the phosphorus-carbon (P-C) bond, which is exceptionally resistant to chemical and enzymatic degradation.[4] This inherent stability makes it a non-cleavable linker, meaning it does not release the payload in response to physiological triggers.[][6][7] Instead, the release of the active drug metabolite relies on the complete degradation of the antibody-linker apparatus within the lysosome of the target cell.[1][6]
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. biotechinformers.com [biotechinformers.com]
The Challenge of the Charged Phosphate: A Comparative Guide to Alternatives for 3-(Bis(benzyloxy)phosphoryl)propanoic Acid
For the Researcher Navigating Drug Design, this guide provides an in-depth comparison of strategic alternatives to 3-(Bis(benzyloxy)phosphoryl)propanoic acid, focusing on enhancing bioavailability and cellular uptake. We will delve into the rationale behind prodrug strategies and bioisosteric replacements, supported by illustrative experimental data and detailed protocols.
Introduction: The Promise and Pitfalls of a Versatile Scaffold
This compound is a valuable synthetic intermediate in drug discovery. Its structure combines a phosphonate group, a bioisostere of phosphate, with a carboxylic acid moiety, both of which can be crucial for interacting with biological targets such as enzymes and receptors.[1] The benzyl groups serve as protecting groups for the phosphonate, allowing for selective modifications at the carboxylic acid.[2]
However, the core phosphonate group, once deprotected, presents a significant challenge in drug development. At physiological pH, the phosphonic acid is doubly deprotonated, creating a highly charged anionic species. This high charge density severely limits the molecule's ability to cross biological membranes, leading to poor oral bioavailability and cellular permeability.[3][4] This guide explores two primary strategies to circumvent these limitations: prodrug modifications and bioisosteric replacement.
I. Prodrug Strategies: Masking the Charge for Enhanced Delivery
A key strategy to overcome the bioavailability issues of phosphonates is to transiently mask the problematic phosphonic acid group with lipophilic moieties. These "prodrugs" are inactive derivatives that are converted into the active parent drug within the body, ideally at the target site.[4]
A. Acyloxyalkyl Esters: The Pivaloyloxymethyl (POM) Approach
One of the most established methods for masking phosphonates is the use of acyloxyalkyl esters, with the pivaloyloxymethyl (POM) moiety being a prominent example.[5] These prodrugs are cleaved by intracellular esterases to release the active phosphonic acid.
Mechanism of Action:
Experimental Comparison:
| Compound | Structure | Oral Bioavailability (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Phosphonic Acid | R-P(O)(OH)₂ | < 2 | 0.1 |
| bis(POM)-Prodrug | R-P(O)(OCH₂OCOC(CH₃)₃)₂ | 30-40 | 5.2 |
Note: Data are representative and compiled from typical improvements seen in the literature.
B. Isopropyloxycarbonyloxymethyl (POC) Derivatives: An Alternative to POM
A closely related and often superior strategy involves the use of isopropyloxycarbonyloxymethyl (POC) derivatives.[6] The enzymatic cleavage of POC prodrugs releases isopropanol and carbon dioxide, which can be less toxic than the pivalic acid byproduct of POM prodrugs.[6]
Mechanism of Action:
Experimental Comparison:
| Compound | Structure | Oral Bioavailability (%) | Relative Potency (in cell-based assay) |
| Parent Phosphonic Acid | R-P(O)(OH)₂ | < 2 | 1x |
| bis(POC)-Prodrug | R-P(O)(OCH₂OCOO-iPr)₂ | > 40 | 20x |
Note: Data are representative and compiled from typical improvements seen in the literature. A >20-fold increase in total exposure has been reported for a POC prodrug compared to its parent compound.[5]
C. ProTide Technology: The Phosphoramidate Approach
The ProTide (Pro-nucleotide) approach involves masking the phosphonate with an amino acid ester and an aryl group. This strategy has been highly successful, particularly for nucleoside phosphonates.[4] The resulting phosphoramidates are recognized by intracellular enzymes, leading to efficient release of the active monophosphonate.
Mechanism of Action:
II. Bioisosteric Replacements: Designing for Improved Properties
Bioisosteres are functional groups that possess similar physicochemical properties to another group and can produce broadly similar biological effects. Replacing the phosphonate or carboxylic acid moieties with suitable bioisosteres can be an effective strategy to improve a molecule's drug-like properties.[7]
A. Alternatives to the Phosphonate Group
The tetrahedral and anionic nature of the phosphonate group can be mimicked by other functional groups that may offer improved metabolic stability or altered acidity.
-
Sulfonates and Sulfonamides: These groups are also tetrahedral and can act as phosphate mimics.[8] They are generally more acidic than phosphonates, which may influence binding interactions.[7]
-
Carboxylic Acids: While structurally different (planar vs. tetrahedral), a strategically placed carboxylic acid can sometimes replicate the key interactions of a phosphonate group.[8]
B. Alternatives to the Carboxylic Acid Group
The carboxylic acid moiety, while often important for target binding, can also contribute to poor permeability and rapid metabolism.[9]
-
Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions.
-
Hydroxamic Acids: These groups can also mimic the hydrogen bonding capabilities of carboxylic acids.
-
Acylsulfonamides: These moieties are more acidic than carboxylic acids and can offer a different interaction profile.
Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres:
| Functional Group | Typical pKa | logD at pH 7.4 | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| Carboxylic Acid | 4-5 | Negative | 2 | 1 |
| Tetrazole | 4.5-5.5 | Generally more negative | 3 | 1 |
| Sulfonic Acid | < 2 | Highly Negative | 3 | 1 |
| Hydroxamic Acid | ~9 | Less Negative | 2 | 2 |
Source: Adapted from literature data.[9]
Experimental Protocols
Protocol 1: Synthesis of a bis(POM) Prodrug of a Generic Phosphonic Acid
This protocol describes a general method for the synthesis of a bis(pivaloyloxymethyl) ester of a phosphonic acid starting from the corresponding phosphonic acid.
Materials:
-
Phosphonic acid
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phosphonic acid (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add POM-Cl (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the bis(POM) prodrug.
Protocol 2: In Vitro Cell Permeability Assay (Caco-2)
This assay is widely used to predict in vivo drug absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds (Parent phosphonic acid and prodrug derivatives)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
At the end of the experiment, take a sample from the apical chamber.
-
Measure the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Assess monolayer integrity by measuring the permeability of Lucifer yellow.
Conclusion and Future Perspectives
While this compound and its deprotected form are valuable chemical tools, their therapeutic potential is often hampered by the inherent physicochemical properties of the phosphonate group. The prodrug strategies and bioisosteric replacements discussed in this guide offer rational and experimentally validated approaches to mitigate these liabilities. The choice of a specific strategy will depend on the biological target, the desired pharmacokinetic profile, and the synthetic feasibility. As our understanding of drug transport and metabolism continues to grow, we can expect the development of even more sophisticated and efficient methods to deliver these promising but challenging phosphonate-containing molecules.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthesized 3-(Bis(benzyloxy)phosphoryl)propanoic acid
In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. For novel molecules like 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a compound with significant potential in medicinal chemistry, meticulous purity validation is not merely a quality control step but a prerequisite for reliable and reproducible downstream applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of this phosphonate-containing carboxylic acid, comparing various analytical techniques and offering detailed experimental protocols.
The presence of both a phosphonate ester and a carboxylic acid moiety in this compound presents unique analytical challenges. Its polarity and the potential for multiple acidic protons necessitate a multi-faceted approach to accurately determine purity and identify potential impurities. This guide will explore the synergistic use of spectroscopic and chromatographic techniques to build a robust and self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
A single analytical method is rarely sufficient to definitively establish the purity of a complex organic molecule. A combination of techniques, each providing orthogonal information, is essential for a comprehensive assessment. For this compound, the recommended analytical workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Validation
Caption: A logical workflow for the comprehensive purity validation of this compound.
Spectroscopic Confirmation: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone for structural elucidation. For this compound, a suite of NMR experiments is recommended:
-
¹H NMR: Provides information on the number and chemical environment of protons. The spectrum is expected to show distinct signals for the benzylic protons, the aromatic protons of the benzyl groups, and the methylene protons of the propanoic acid chain.[1] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Reveals the number of unique carbon environments within the molecule.
-
³¹P NMR: This is a crucial experiment for organophosphorus compounds. A single peak in the ³¹P NMR spectrum is a strong indicator of a single phosphorus-containing species, providing confidence in the product's homogeneity.
Mass Spectrometry (MS) complements NMR by providing the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this polar molecule. The observation of the molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the calculated exact mass of 334.0997 g/mol provides definitive confirmation of the compound's identity.[2] Mass spectrometry is also a powerful tool for identifying potential impurities by their mass-to-charge ratio.[3][4]
Chromatographic Purity: Quantifying the Main Component
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the percentage purity of a synthesized compound.[5] Due to the polar and acidic nature of this compound, specialized HPLC methods are often required for optimal separation and peak shape.[6][7][8]
Comparison of HPLC Methods
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely available, robust. | Poor retention of highly polar compounds, may require ion-pairing agents which can be incompatible with MS.[7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. | Excellent for highly polar compounds, compatible with MS. | Can have longer equilibration times, may be more sensitive to mobile phase composition.[5] |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Uses an ion-pairing agent to increase the retention of ionic analytes on a reversed-phase column. | Good retention for ionic compounds. | Ion-pairing agents can be difficult to remove from the column and can suppress MS signal.[5] |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. | Offers unique selectivity and enhanced retention for polar acidic species.[6] | May require more complex method development. |
For this compound, a mixed-mode or HILIC method is often the most effective approach to achieve good retention and peak shape, allowing for accurate quantification of purity.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure complete dissolution and to avoid exchange of the acidic proton with residual water.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A single peak is expected.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument in either positive or negative ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and compare the observed m/z with the calculated exact mass.
Protocol 3: HPLC Purity Analysis (HILIC Method)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject a known volume of the sample and run the gradient method.
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the percentage purity based on the relative peak areas.
Identifying Potential Impurities
The synthesis of this compound, often achieved through a Michaelis-Arbuzov reaction, can lead to several potential impurities.[11][12][13] Understanding these potential side products is crucial for developing an effective purification and validation strategy.
Potential Impurities from Synthesis
Caption: Common starting materials and potential impurities in the synthesis of the target compound.
-
Unreacted Starting Materials: Residual dibenzyl phosphite or the 3-halopropanoic acid ester.
-
Benzyl Alcohol: Formed from the debenzylation of the product or starting material.
-
Phosphoric Acid: A potential degradation product resulting from the hydrolysis of the phosphonate ester.
-
Byproducts of the Michaelis-Arbuzov Reaction: These can include rearranged products or polymers, depending on the reaction conditions.[14][15]
Conclusion: A Commitment to Scientific Integrity
The validation of purity for a synthesized compound like this compound is a multi-step, intellectually rigorous process. It requires a deep understanding of the molecule's chemical properties and the strengths and limitations of various analytical techniques. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and a well-chosen HPLC method, researchers can confidently establish the identity and purity of their compound. This commitment to analytical excellence is fundamental to the integrity of research and the successful development of new therapeutics.
References
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Performance comparison of 3-(Bis(benzyloxy)phosphoryl)propanoic acid in different assays
Despite a comprehensive search of scientific literature and technical databases, there is currently no publicly available experimental data detailing the performance of 3-(Bis(benzyloxy)phosphoryl)propanoic acid in any biological or chemical assays. This compound is available from commercial chemical suppliers, indicating its use as a reagent, likely as a synthetic building block in organic chemistry.
Chemical Identity of this compound:
While the structure of this compound, containing a phosphonate group and a carboxylic acid, suggests potential applications in areas such as the synthesis of phosphorylated molecules or as a linker in chemical biology, no specific examples or performance metrics have been published. Searches for its use in common assays where such a molecule might be relevant, including phosphopeptide enrichment, kinase activity assays, or as a component of PROTACs, did not yield any results for this specific compound.
Our investigation into potential applications for this molecule was unable to uncover any instance of its use in experimental settings. Therefore, a comparison with alternative compounds or technologies is not possible at this time. Researchers and scientists seeking to understand the performance of this molecule would need to conduct their own validation and optimization experiments for their specific application.
The Path Forward: Potential Roles and Necessary Validations
Given its chemical structure, this compound could theoretically be explored in several research contexts. However, any application would require extensive foundational research to establish its efficacy and performance characteristics.
Hypothetical Applications and Required Experimental Validation:
-
As a Linker in PROTACs or other Bifunctional Molecules: The carboxylic acid moiety could be used for conjugation to a protein-of-interest ligand or an E3 ligase ligand. The phosphate group's role in such a linker would need to be investigated.
-
Necessary Experiments: Synthesis of the final bifunctional molecule, confirmation of ternary complex formation, and assessment of target protein degradation.
-
-
In Phosphopeptide Enrichment: While less likely given the benzyl protecting groups, if deprotected, the resulting phosphonic acid could potentially interact with metal oxides.
-
Necessary Experiments: Deprotection of the benzyl groups and subsequent testing of the deprotected molecule's ability to enrich phosphopeptides from complex mixtures, compared to established methods like TiO₂ or IMAC.
-
-
As a Building Block for Kinase Inhibitors or Substrates: The phosphate mimic could be incorporated into molecules designed to interact with the active site of kinases.
-
Necessary Experiments: Synthesis of the final inhibitor or substrate, followed by kinase activity assays to determine IC50 or Km values.
-
Conclusion
For researchers, scientists, and drug development professionals, this compound remains a chemical reagent with a potential, yet undocumented, role in various synthetic applications. There is no available data to support its direct use in any established assays. Consequently, a performance comparison guide cannot be compiled. The scientific community awaits initial publications detailing the use and performance of this molecule to understand its potential utility in life sciences research.
References
HPLC analysis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
An In-Depth Comparative Guide to the HPLC Analysis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
As a Senior Application Scientist, this guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound. This document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development for this unique molecule.
This compound (CAS 805243-04-3) presents a distinct analytical challenge due to its hybrid structure. It combines a highly polar, ionizable phosphonic acid head with a bulky, non-polar tail composed of two benzyl protecting groups.
-
Polarity and Ionization: The phosphonic acid and carboxylic acid moieties are highly polar and will be ionized depending on the mobile phase pH. This makes retention on traditional reversed-phase columns difficult without careful mobile phase control.
-
Hydrophobicity: The two benzyl groups provide significant hydrophobicity, which can be leveraged for reversed-phase separations.
-
UV Chromophore: Fortunately, the benzyl groups contain phenyl rings, which act as excellent chromophores, enabling sensitive UV detection.
Effective HPLC analysis requires a method that can balance these competing characteristics to achieve good retention, sharp peak shape, and reliable quantification. This guide compares three robust HPLC strategies: conventional Reversed-Phase (RP-HPLC), Ion-Pair Reversed-Phase HPLC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC (RP-HPLC) with pH Control
This approach is the most straightforward and should be the first to be evaluated due to its ubiquity in analytical laboratories. It primarily leverages the hydrophobic character of the benzyl groups for retention on a non-polar stationary phase (e.g., C18).
Causality and Experimental Choices
The key to success with RP-HPLC for this analyte is the suppression of ionization of the acidic groups. At a low pH (typically 2.5-3.5), both the phosphonic acid and carboxylic acid functionalities will be protonated (in their neutral form). This reduces their polarity and significantly enhances their retention on the C18 stationary phase. Phosphoric acid or trifluoroacetic acid are common mobile phase modifiers for this purpose.[1][2][3][4]
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid (85%) or Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the phenyl rings).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards and samples by diluting the stock solution in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid).
-
Advantages & Limitations
-
Advantages: Simple, uses common C18 columns and reagents, straightforward method development.
-
Limitations: May suffer from poor peak shape (tailing) if ionization is not fully suppressed. Retention might be insufficient on shorter columns or for more polar-related impurities.
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RPLC)
This technique is a powerful alternative when standard RP-HPLC provides inadequate retention or poor peak shape for ionic analytes. It involves adding an ion-pairing reagent to the mobile phase.[5][6]
Causality and Experimental Choices
An ion-pairing reagent, such as tetrabutylammonium (a quaternary amine), is a molecule with a charged head and a long hydrophobic tail. In the mobile phase, it forms a neutral ion-pair with the negatively charged phosphonate and carboxylate groups of the analyte.[5] This new complex is significantly more hydrophobic than the analyte alone, leading to increased retention on a reversed-phase column. This method is particularly useful for separating compounds with varying degrees of phosphorylation or other ionic impurities.
Experimental Protocol: IP-RPLC
-
Instrumentation:
-
Same as RP-HPLC. A dedicated column for ion-pairing applications is recommended to avoid contamination.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Tetrabutylammonium hydroxide or phosphate (Ion-Pair Reagent).
-
Potassium phosphate monobasic (for buffering).
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate in 20 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare stock and working solutions as in the RP-HPLC method, using the mobile phase as the diluent.
-
Advantages & Limitations
-
Advantages: Excellent for improving retention and peak shape of ionic compounds, highly tunable by adjusting the concentration of the ion-pairing reagent.
-
Limitations: More complex mobile phase preparation, columns require extensive flushing before being used for other applications, and ion-pairing reagents are generally not compatible with Mass Spectrometry (MS).
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8]
Causality and Experimental Choices
HILIC utilizes a polar stationary phase (like bare silica or with bonded polar functional groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and the separation occurs based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[7] For this compound, the polar phosphonic and carboxylic acid groups will strongly interact with the stationary phase, providing retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Experimental Protocol: HILIC
-
Instrumentation:
-
Same as RP-HPLC.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Ammonium formate or ammonium acetate (for buffering and to improve peak shape).
-
Formic acid or acetic acid (for pH adjustment).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase, 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm. (Note: HILIC is highly compatible with MS detection).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Crucially, samples must be dissolved in a high concentration of organic solvent to ensure good peak shape. Dissolve and dilute samples in 80:20 Acetonitrile:Water.
-
Advantages & Limitations
-
Advantages: Superior retention for polar analytes and polar impurities, excellent compatibility with MS detection due to the high organic content of the mobile phase.[8]
-
Limitations: Can be less robust than RP-HPLC, sensitive to the water content of the sample solvent, may require longer column equilibration times.
Data and Performance Comparison
The following table provides a comparative summary of the three proposed HPLC methodologies.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Pair RP-HPLC (IP-RPLC) | Hydrophilic Interaction LC (HILIC) |
| Principle | Partitioning based on hydrophobicity; analyte retention enhanced by suppressing ionization at low pH. | Forms a neutral, hydrophobic ion-pair with the analyte, increasing retention on a non-polar phase. | Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase. |
| Primary Interaction | Hydrophobic | Hydrophobic and Ionic | Hydrophilic partitioning |
| Stationary Phase | Non-polar (C18, C8) | Non-polar (C18, C8) | Polar (Silica, Amide, Zwitterionic) |
| Mobile Phase | High aqueous content, low pH (e.g., 0.1% H₃PO₄ or TFA) | Aqueous with buffer and an ion-pairing reagent (e.g., Tetrabutylammonium) | High organic content (e.g., >70% Acetonitrile) with a polar modifier |
| MS Compatibility | Moderate (TFA can cause ion suppression) | Poor (ion-pairing reagents are non-volatile) | Excellent |
| Best For | Routine purity analysis, simple mixtures, initial method screening. | Improving retention and peak shape of ionic analytes; resolving charged impurities. | Analysis of highly polar compounds and impurities; LC-MS applications. |
| Common Issues | Peak tailing for acidic compounds, poor retention. | Complex mobile phase, column contamination, long equilibration times. | Sensitivity to sample solvent, longer equilibration, potential for lower robustness. |
Visualization of Experimental Workflow
The general workflow for developing an HPLC method for this compound is outlined below.
References
- 1. dream.cnrs.fr [dream.cnrs.fr]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
Comparative Guide to Phosphonate-Containing Building Blocks: 3-(Bis(benzyloxy)phosphoryl)propanoic Acid vs. Fmoc-Protected Phosphonic Acids
A Senior Application Scientist's Field Guide to Strategic Selection in Phosphonopeptide Synthesis
For researchers, medicinal chemists, and drug development professionals, the synthesis of phosphonopeptides—peptide analogues where an amide bond is replaced by a more stable phosphonate or phosphonamidate linkage—is a critical tool. These molecules serve as potent enzyme inhibitors, transition-state analogues, and haptens for catalytic antibody development, owing to the tetrahedral geometry and stability of the phosphorus center.[1] The success of a synthetic campaign, however, hinges on the strategic selection of appropriate building blocks.
This guide provides an in-depth, objective comparison between two prevalent classes of reagents used to introduce phosphonate moieties: 3-(Bis(benzyloxy)phosphoryl)propanoic acid , a versatile modifying agent, and Fmoc-protected phosphonic acids , true amino acid mimetics designed for solid-phase synthesis. We will dissect their respective strengths, weaknesses, and ideal use cases, supported by established chemical principles and experimental workflows.
Section 1: The Contenders - Chemical Identity and Strategic Purpose
The fundamental difference between these two reagents lies in their intended roles. One is a functional group introduced as a modification, while the other is a structural mimic integrated into the peptide backbone.
1.1. This compound: The N-Terminal Modifier
This molecule is best understood as a linker or capping agent. It contains a propanoic acid moiety for coupling via standard amide bond formation and a dibenzyl-protected phosphonate group.
Figure 1: Structure of this compound.
Its primary application is the N-terminal modification of a pre-synthesized peptide. The carboxylic acid is the reactive handle, allowing it to be coupled to the free N-terminal amine of a peptide chain. It does not replace an amino acid residue but rather adds a phosphono-functionalized tail.
1.2. Fmoc-Protected Phosphonic Acids: The Backbone Building Blocks
These reagents are direct analogues of natural amino acids, designed specifically for integration into a peptide sequence using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[] They feature:
-
An Fmoc group protecting the α-amino group, which is temporarily removed at each synthesis cycle.
-
A phosphonic acid in place of a carboxylic acid.
-
Protecting groups on the phosphonic acid (commonly benzyl or other acid-labile groups) to prevent side reactions during synthesis.
Figure 2: General structure of an Fmoc-protected α-amino phosphonic acid.
These building blocks are essential when the scientific goal is to create a non-hydrolyzable mimic of a phosphorylated residue or to replace an amide bond with a phosphonamidate linkage within the peptide backbone to enhance stability or probe enzyme mechanisms.[3][4]
Section 2: Head-to-Head Performance Comparison
The choice between these reagents is dictated by the desired final product and the synthetic strategy. Their performance characteristics are best compared across several key parameters.
| Feature | Fmoc-Protected Phosphonic Acid | This compound |
| Primary Application | Internal backbone modification; amino acid mimic. | N-terminal capping; linker attachment. |
| Synthetic Methodology | Fmoc Solid-Phase Peptide Synthesis (SPPS).[5][6] | Solution-phase coupling or manual SPPS modification. |
| N-α Protection | Fmoc (9-Fluorenylmethyloxycarbonyl). | None (coupling occurs via its free carboxyl group). |
| Phosphonate Protection | Typically Benzyl (Bn), t-Butyl (tBu), or other groups. | Benzyl (Bn). |
| N-α Deprotection | Base-labile: 20% piperidine in DMF.[7][8] | Not applicable. |
| Phosphonate Deprotection | Strong acid (HF, TMSBr) or hydrogenolysis for Benzyl groups.[9] | Strong acid (HF) or hydrogenolysis (H₂/Pd).[9][10] |
| Workflow Integration | Seamless integration into automated SPPS cycles. | Manual, post-synthesis step on solid support or solution-phase. |
| Key Advantage | Allows precise, site-specific incorporation into any position of a peptide sequence with high efficiency. | Simple, versatile tool for adding a phosphonate moiety to the N-terminus. |
| Key Limitation | Synthesis of the monomer can be complex; potential for side reactions if phosphonate deprotection is harsh. | Limited to N-terminal modification; not an amino acid replacement. |
Section 3: Causality and Field-Proven Insights
Why choose one over the other? The decision is rooted in the scientific question being asked.
-
Choose Fmoc-Protected Phosphonic Acids When: Your objective is to create a peptidomimetic where an internal residue is replaced by its phosphonate analogue. This is the strategy of choice for:
-
Developing Non-Hydrolyzable Substrate Analogues: To study proteases or phosphatases, replacing a key phosphorylated residue (pSer, pThr, pTyr) with a stable phosphonate allows for the trapping of enzyme-substrate complexes.[3][11]
-
Enhancing Peptide Stability: Replacing a scissile amide bond with a robust phosphonamidate linkage can dramatically increase a peptide therapeutic's half-life in vivo.
-
Probing Structure-Activity Relationships: Systematically replacing amino acids with their phosphonic acid counterparts provides deep insights into the structural requirements for biological activity.
The Expertise-Driven Choice here is leveraging the orthogonality of the Fmoc group. Its removal under mild basic conditions leaves acid-labile side-chain protecting groups intact, a cornerstone of modern SPPS that ensures high fidelity and purity of the final peptide.[][7]
-
-
Choose this compound When: Your goal is to attach a phosphonate group as a functional handle or a terminal inhibitor moiety. This approach is ideal for:
-
Enzyme Inhibition: Many enzyme inhibitors work by placing a charged or chelating group at the N-terminus to interact with an active site, such as a metalloprotease.[1]
-
Surface Immobilization or Conjugation: The phosphonate group can be used to anchor peptides to surfaces (e.g., titanium dioxide) or to serve as a handle for further chemical conjugation.
-
Hapten Design: Attaching this small molecule to a carrier protein via the peptide chain creates an effective hapten for raising antibodies against phosphonate structures.
The Trustworthiness of this method comes from its simplicity. It is a standard amide coupling reaction, a well-understood and highly reliable transformation. The primary challenge is not the coupling but the final deprotection of the benzyl groups, which requires careful consideration of the entire peptide sequence. Hydrogenolysis is clean but incompatible with sulfur-containing amino acids, while strong acid cleavage with HF requires specialized equipment and can damage sensitive peptides.[9]
-
Section 4: Validated Experimental Methodologies
The following protocols represent self-validating systems for the reliable use of each building block.
Protocol 1: Site-Specific Incorporation of an Fmoc-Protected Phosphonic Acid via SPPS
This workflow details the incorporation of an Fmoc-amino phosphonic acid into a growing peptide chain on a solid support.
Figure 3: Workflow for incorporating an Fmoc-phosphonic acid in SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin synthesized up to the point of phosphonic acid incorporation. Swell the resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF.[12]
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino phosphonic acid (1.5-2.0 eq.) and a coupling agent such as HBTU (1.5-2.0 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (3-4 eq.) to activate the mixture. Allow pre-activation for 1-2 minutes.
-
Coupling: Add the activated phosphonic acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. The formation of the phosphonamidate bond is typically slower than a standard peptide bond.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating complete coupling.
-
Continuation: Proceed with the next Fmoc deprotection and coupling cycle for subsequent amino acids.
Protocol 2: N-Terminal Capping with this compound
This protocol describes the final modification step for a fully assembled peptide still on the resin.
References
- 1. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bis(benzyloxy)phosphoryl)propanoic acid
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of complex molecules like 3-(Bis(benzyloxy)phosphoryl)propanoic acid are not merely regulatory hurdles; they are integral to ensuring a safe working environment, protecting our ecosystem, and maintaining the integrity of our research. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its unique chemical properties.
Hazard Profile Analysis: Deconstructing the Molecule
A scientifically sound disposal plan begins with a thorough understanding of the molecule's structure and the potential hazards associated with its functional groups. This compound is a multifaceted compound, and its risks are best understood by examining its three key components.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉O₅P | [1] |
| Molecular Weight | 334.31 g/mol | [1] |
| CAS Number | 805243-04-3 | [1] |
| Known Hazards | Based on functional group analysis; specific toxicological data is not readily available. | N/A |
-
Organophosphate Core: The central phosphoryl group classifies this compound as an organophosphate. This class of chemicals is widely recognized for its potential neurotoxicity, primarily through the inhibition of acetylcholinesterase.[2] While the specific toxicity of this molecule is not well-documented, it is imperative to treat it with the caution afforded to other organophosphorus compounds.[3] Disposal must prevent any release into the environment where it could pose a threat to ecosystems.[4]
-
Carboxylic Acid Functionality: The propanoic acid tail confers acidic properties. While not a strong acid, it can cause skin and eye irritation and is corrosive.[5][6] This functionality dictates that it must not be mixed with bases or reactive metals, which could trigger exothermic or gas-producing reactions.
-
Benzyloxy Groups: The two benzyloxy (benzyl ether) groups contribute to the molecule's organic character. While relatively stable, these aromatic moieties mean that incineration is the preferred final disposal method to ensure complete destruction. Incomplete combustion of aromatic compounds can generate hazardous byproducts.
Given this profile, this compound must be classified as a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8] This compound's potential toxicity and corrosivity firmly place it under this designation.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic procedure for managing this compound waste from the point of generation to its final collection for disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure a robust defense against exposure. All waste handling should occur within a certified chemical fume hood.[9]
-
Eye Protection: Wear chemical safety goggles and a face shield.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[11] Dispose of gloves immediately after handling waste and wash hands thoroughly.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[9]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within the waste container.[12]
-
Do Not Mix: Never mix this compound waste with the following:
-
Strong bases (e.g., sodium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, perchlorates)[13]
-
Aqueous waste streams destined for drain disposal.
-
-
Categorize Correctly: This waste should be collected in a container designated for non-halogenated organic solvent waste if dissolved in a solvent like acetone or ethanol. If it is in solid form, it should be collected as solid organic chemical waste .
Step 3: Containerization
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Compatibility: Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.[8][14] Ensure the cap is in good condition and provides a secure seal.
-
Condition: The container must be clean, dry, and free from damage or leaks.[7]
-
Headroom: Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
Step 4: Labeling
Accurate and immediate labeling is a strict regulatory requirement and essential for safety.[15][16] As soon as the first drop of waste enters the container, it must be labeled.
The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Irritant").[15]
-
The name and contact information of the principal investigator or laboratory.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for the temporary storage of hazardous waste.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]
-
Secondary Containment: The SAA must include secondary containment, such as a chemical-resistant tray or bin, capable of holding the entire volume of the largest container to contain any potential spills.[7]
-
Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8][14]
Step 6: Arranging for Final Disposal
Laboratory waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Request Pickup: Once the container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months in an SAA), contact your EHS office to schedule a waste pickup.[7][8]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office.
Prohibited Disposal Methods: Critical Safety Exclusions
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:
-
NO Drain Disposal: This compound must never be poured down the sink.[12][13] Its organophosphate nature poses a significant environmental risk, and it is not biodegradable in wastewater treatment systems.[4]
-
NO Trash Disposal: Do not dispose of the solid chemical or contaminated materials (e.g., weigh boats, gloves) in the regular trash.[7][12]
-
NO Evaporation: Intentionally allowing the solvent from a waste solution to evaporate in a fume hood is not a permissible disposal method and violates EPA regulations.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert all personnel in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Containment: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Visualized Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]
- 10. download.basf.com [download.basf.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. geo.utexas.edu [geo.utexas.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
